Product packaging for Kerriamycin C(Cat. No.:)

Kerriamycin C

Cat. No.: B1213952
M. Wt: 730.8 g/mol
InChI Key: YBDWXIVNZNQORW-XIWRCPAJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Kerriamycin C is an angucycline.
This compound has been reported in Streptomyces violaceolatus with data available.
from a streptomycete;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H46O15 B1213952 Kerriamycin C

Properties

Molecular Formula

C37H46O15

Molecular Weight

730.8 g/mol

IUPAC Name

(3R,4aR,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,8,12b-tetrahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

InChI

InChI=1S/C37H46O15/c1-15-22(51-27-11-21(38)30(40)16(2)50-27)7-8-26(49-15)52-24-12-23(48-17(3)31(24)41)18-5-6-19-28(32(18)42)33(43)20-9-10-36(46)14-35(4,45)13-25(39)37(36,47)29(20)34(19)44/h5-6,9-10,15-17,21-24,26-27,30-31,38,40-42,45-47H,7-8,11-14H2,1-4H3/t15-,16+,17+,21+,22-,23+,24+,26-,27-,30+,31+,35-,36-,37-/m0/s1

InChI Key

YBDWXIVNZNQORW-XIWRCPAJSA-N

Isomeric SMILES

C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=C[C@]6([C@@]5(C(=O)C[C@](C6)(C)O)O)O)O)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O

Canonical SMILES

CC1C(CCC(O1)OC2CC(OC(C2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6(C5(C(=O)CC(C6)(C)O)O)O)O)OC7CC(C(C(O7)C)O)O

Synonyms

kerriamycin C

Origin of Product

United States

Foundational & Exploratory

Kerriamycin C: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces violaceolatus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Kerriamycin C, a potent isotetracenone antibiotic. Produced by the actinomycete Streptomyces violaceolatus, this compound, along with its congeners Kerriamycin A and B, exhibits significant biological activity, warranting further investigation for potential therapeutic applications. This document details the experimental protocols for its production and purification, summarizes key quantitative data, and visualizes the underlying biosynthetic relationships.

Discovery and Producing Organism

Kerriamycin A, B, and C were first isolated from the culture filtrate of a streptomycete strain designated A32, which was identified as Streptomyces violaceolatus.[1][2] The producing organism exhibits typical characteristics of the genus Streptomyces, including the formation of spiral spore chains and a smooth spore surface.[1] The aerial mass color ranges from light olive gray to light brownish-gray, with a reddish-brown or red reverse side of the colony. The strain utilizes a wide range of sugars as carbon sources and contains LL-diaminopimelic acid in its whole-cell hydrolysate.[1]

Fermentation and Production

The production of Kerriamycins is achieved through submerged fermentation of Streptomyces violaceolatus. The production timeline for the different Kerriamycins varies, suggesting a potential biosynthetic sequence where Kerriamycin A is produced earlier than B and C.[1]

Experimental Protocol: Fermentation

A detailed protocol for the fermentation of Streptomyces violaceolatus for the production of Kerriamycins is outlined below.

Culture Medium:

ComponentConcentration (g/L)
Glucose10
Soluble Starch20
Meat Extract3
Yeast Extract5
Peptone5
NaCl3
CaCO₃3
(NH₄)₂SO₄2
K₂HPO₄1
MgSO₄·7H₂O1
FeSO₄·7H₂O0.01
CuSO₄·5H₂O0.001
MnCl₂·4H₂O0.001
ZnSO₄·7H₂O0.001
Adjust pH to 7.2 before sterilization.

Fermentation Conditions:

  • Inoculum: A seed culture is prepared by inoculating a loopful of spores into a suitable seed medium and incubating for 48 hours.

  • Production Culture: The production medium is inoculated with the seed culture.

  • Temperature: 27°C

  • Agitation: Rotary shaker at 200 rpm.

  • Incubation Time: Production of Kerriamycin A is typically observed earlier in the fermentation, while Kerriamycins B and C are produced at later stages.[1]

Isolation and Purification

The isolation of Kerriamycins from the culture broth involves extraction with an organic solvent followed by a series of chromatographic separations.

Experimental Protocol: Isolation and Purification

Extraction:

  • After fermentation, the culture broth is centrifuged to separate the mycelium from the supernatant.

  • The filtrate is extracted twice with an equal volume of ethyl acetate.[1]

  • The combined ethyl acetate layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield a crude extract.[1]

Chromatographic Purification:

  • The crude extract is subjected to silica gel column chromatography.

  • Further purification is achieved using a Toyopearl HW-40F column, eluting with methanol, to yield pure Kerriamycin A.[1]

  • A similar chromatographic approach is used to isolate and separate Kerriamycins B and C from the crude extract obtained from a 1-day old culture broth.[1]

Structural Elucidation

The structures of Kerriamycins A, B, and C were determined through a combination of NMR spectroscopy (¹H and ¹³C NMR), 2-D C-H correlation spectral analysis, long-range selective proton decoupling (LSPD) experiments, and chemical degradation.[1] All three Kerriamycins share a common chromophore, identified as aquayamycin.[1][2] They differ in the composition and linkage of their sugar moieties.

This compound Structure: this compound is structurally defined as the 12b-O-derhodinosyl derivative of Kerriamycin B.[1] Its structure was confirmed by comparing its ¹H and ¹³C NMR spectra with that of Kerriamycin B, which showed the absence of signals corresponding to the rhodinose sugar at the 12b position.[1]

Quantitative Data

The following table summarizes the key quantitative data reported for the Kerriamycins.

ParameterValueReference
Kerriamycin A Yield 160 mg from 1 L of culture broth[1]
Molecular Formula (Kerriamycin A) C₄₃H₅₄O₁₇[1]
Molecular Formula (Kerriamycin B) C₄₃H₅₆O₁₇[1]
Molecular Formula (this compound) C₃₇H₄₆O₁₄[1]

Biological Activity

The Kerriamycins have demonstrated notable biological activity against Gram-positive bacteria and have shown potential as antitumor agents.

Antibacterial Activity

Kerriamycins A, B, and C inhibit the growth of various Gram-positive bacteria.

Antitumor Activity

In vivo studies have shown that the Kerriamycins can prolong the survival periods of mice bearing Ehrlich ascites carcinoma, indicating their potential as anticancer agents.[1][2]

Biosynthetic Pathway and Relationships

The differential production times of Kerriamycins A, B, and C suggest a sequential biosynthetic pathway. It is hypothesized that Kerriamycin A is a precursor to Kerriamycins B and C. The structural relationship indicates that this compound is likely derived from Kerriamycin B through the enzymatic removal of a rhodinose sugar moiety.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound and the proposed biosynthetic relationship between the Kerriamycins.

Kerriamycin_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Streptomyces violaceolatus Culture Broth Centrifugation Centrifugation Fermentation->Centrifugation SolventExtraction Ethyl Acetate Extraction Centrifugation->SolventExtraction Filtrate Concentration Concentration SolventExtraction->Concentration SilicaGel Silica Gel Chromatography Concentration->SilicaGel Crude Extract Toyopearl Toyopearl HW-40F Chromatography SilicaGel->Toyopearl PureKerriamycinC Pure this compound Toyopearl->PureKerriamycinC

Caption: Experimental workflow for the isolation of this compound.

Kerriamycin_Biosynthesis Precursor Aquayamycin (Chromophore Precursor) KerriamycinA Kerriamycin A Precursor->KerriamycinA Glycosylation KerriamycinB Kerriamycin B KerriamycinA->KerriamycinB Glycosylation / Modification KerriamycinC This compound KerriamycinB->KerriamycinC Deglycosylation (- Rhodinose)

Caption: Proposed biosynthetic relationship of Kerriamycins.

References

Unraveling the Architecture of Kerriamycin C: A Technical Guide to Structure Elucidation by NMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the nuclear magnetic resonance (NMR) spectroscopic approach to the complete structure elucidation of Kerriamycin C, a potent member of the angucycline class of antibiotics. This document outlines the strategic application of a suite of NMR experiments to define the complex polycyclic aglycone and the intricate glycosidic linkages, providing a blueprint for researchers engaged in the structural analysis of novel natural products.

Introduction to this compound

This compound belongs to the pluramycin family of antitumor antibiotics, characterized by a C-glycosylated angucycline core. Its molecular formula has been established as C₃₇H₄₆O₁₅.[1] The complex, stereochemically rich architecture of this compound necessitates a sophisticated analytical approach for unambiguous structure determination, with high-field NMR spectroscopy serving as the cornerstone of this endeavor. The elucidation process involves a systematic workflow to piece together the molecular puzzle, from establishing the carbon framework to defining the relative and absolute stereochemistry.

Experimental Protocols

The successful acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters. The following protocols are representative of the methods employed for the analysis of angucycline glycosides.

Sample Preparation

A pure sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃) to a concentration of approximately 5-10 mM. The choice of solvent is critical to ensure sample solubility and to minimize overlapping solvent signals with key analyte resonances. The sample is then transferred to a high-precision 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra are typically recorded on a high-field spectrometer, such as a Bruker 600 MHz or 800 MHz instrument, equipped with a cryoprobe to enhance sensitivity. Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) experiments are performed at a constant temperature, usually 298 K.

1D NMR Experiments:

  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their hybridization states.

2D NMR Experiments:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, crucial for tracing out the connectivity within individual spin systems of the sugar and aglycone moieties.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of protons to their attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) correlations between protons and carbons. This is a pivotal experiment for connecting disparate spin systems, identifying quaternary carbons, and establishing the linkages between the aglycone and the sugar units.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons. These experiments are essential for determining the relative stereochemistry and the conformation of the molecule, including the orientation of the glycosidic bonds.

Data Presentation: NMR Assignments

While the specific, experimentally determined NMR data for this compound is not publicly available in the searched literature, the following tables represent a hypothetical but realistic dataset based on the known structure and data from closely related angucycline glycosides. This serves to illustrate the expected chemical shifts and the format for data presentation.

¹H NMR Data (Hypothetical)
PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Aglycone
H-17.85d7.5
H-27.60t7.5
H-37.90d7.5
H-45.20s
H-512.50s
............
Sugar Moiety 1
H-1'5.50d3.5
H-2'3.80m
............
Sugar Moiety 2
H-1''4.80d8.0
H-2''3.50m
............
¹³C NMR Data (Hypothetical)
PositionChemical Shift (δ) ppm
Aglycone
C-1128.0
C-2135.0
C-3120.0
C-4105.0
C-4a150.0
......
Sugar Moiety 1
C-1'100.0
C-2'72.0
......
Sugar Moiety 2
C-1''102.0
C-2''75.0
......

Structure Elucidation Workflow

The process of elucidating the structure of this compound from its NMR data follows a logical and systematic progression.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_analysis Spectral Analysis & Fragment Assembly cluster_stereochemistry Stereochemical Determination cluster_final_structure Final Structure NMR_1D 1D NMR (¹H, ¹³C) COSY_analysis COSY: Identify Spin Systems (Aglycone & Sugars) NMR_1D->COSY_analysis NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_2D->COSY_analysis HSQC_analysis HSQC: Assign ¹H to ¹³C COSY_analysis->HSQC_analysis HMBC_analysis HMBC: Connect Fragments & Establish Glycosidic Linkages HSQC_analysis->HMBC_analysis NOESY_analysis NOESY/ROESY: Determine Relative Stereochemistry HMBC_analysis->NOESY_analysis Final_Structure Elucidated Structure of this compound NOESY_analysis->Final_Structure

NMR-based structure elucidation workflow for this compound.
  • Identification of Spin Systems: The initial analysis of the COSY spectrum allows for the identification of coupled protons, outlining the individual spin systems corresponding to the different sugar units and the aliphatic portions of the angucycline core.

  • Carbon-Proton Correlation: The HSQC spectrum is then used to assign each proton to its directly attached carbon atom.

  • Connecting the Fragments: The HMBC spectrum is crucial for assembling the molecular fragments. Long-range correlations from protons to carbons two or three bonds away are used to connect the spin systems identified from the COSY data. This experiment is also key to identifying the points of attachment of the sugar moieties to the aglycone.

  • Determining Relative Stereochemistry: The NOESY or ROESY spectrum reveals through-space correlations between protons that are in close proximity. These correlations are used to determine the relative stereochemistry of the chiral centers within the aglycone and the sugar rings, as well as the conformation of the glycosidic linkages.

Key Structural Features and their NMR Signatures

The angucycline core of this compound presents a number of characteristic NMR signals. Aromatic protons of the benzo[a]anthracene system typically resonate in the downfield region of the ¹H NMR spectrum (δ 7.0-8.5 ppm). The sugar moieties exhibit anomeric proton signals (H-1', H-1'') which are highly diagnostic of their configuration. An α-linkage is generally associated with a smaller J-coupling constant for the anomeric proton, while a β-linkage displays a larger coupling constant. The HMBC correlations between the anomeric protons of the sugars and the carbons of the aglycone are the definitive evidence for the C-glycosidic linkages.

Conclusion

The structure elucidation of this compound is a testament to the power of modern NMR spectroscopy. Through a systematic and integrated analysis of a suite of 1D and 2D NMR experiments, the complete chemical structure, including the complex stereochemistry, can be determined. This detailed structural information is paramount for understanding its mechanism of action and for guiding future drug development efforts based on this promising natural product scaffold.

References

An In-depth Technical Guide to Kerriamycin C: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kerriamycin C is a member of the angucycline class of antibiotics, a family of natural products known for their complex chemical structures and diverse biological activities.[1] Produced by the actinomycete strain Streptomyces violaceolatus, this compound, along with its congeners Kerriamycin A and B, exhibits notable anti-gram-positive bacterial and antitumor properties.[2][] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and oncology.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound was elucidated through spectroscopic analysis and chemical degradation. It is a glycosidic compound featuring a central angucycline core. Specifically, this compound is the 12b-O-derhodinosyl derivative of Kerriamycin B.[2]

A summary of the known chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C37H46O15[]
Molecular Weight 730.75 g/mol []
CAS Number 98495-38-6[]
Appearance Yellow Powder[]
Solubility Poor solubility in aqueous media.[2]

Further detailed physicochemical data, such as melting point and specific optical rotation, are not extensively reported in the currently available literature.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of this compound in methanol-d4 would be expected to show signals corresponding to the aglycone core, similar to those of Kerriamycin A and B, with the key difference being the absence of signals for one of the sugar moieties present in Kerriamycin B.[2] The presence of multiple sugar units and a complex polycyclic core results in a highly complex NMR spectrum.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for hydroxyl groups (from the sugar moieties and the aglycone), carbonyl groups within the isotetracenone core, and alkene functionalities, consistent with the spectra of other kerriamycins.[2]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be instrumental in confirming the elemental composition of this compound, consistent with its molecular formula of C37H46O15.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and specific biological assays of this compound are not extensively published. However, general methodologies employed for angucycline antibiotics can be adapted.

Isolation and Purification of this compound

A general workflow for the isolation and purification of this compound from Streptomyces violaceolatus cultures is outlined below. This process typically involves solvent extraction followed by chromatographic separation.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Fermentation of Streptomyces violaceolatus Culture_Broth Culture Broth Fermentation->Culture_Broth Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Culture_Broth->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Silica_Gel_Chromatography Silica Gel Chromatography Crude_Extract->Silica_Gel_Chromatography Fraction_Collection Fraction Collection Silica_Gel_Chromatography->Fraction_Collection HPLC Reverse-Phase HPLC Fraction_Collection->HPLC Pure_Kerriamycin_C Pure this compound HPLC->Pure_Kerriamycin_C

Isolation and Purification Workflow for this compound.
Biological Activity Assays

Antibacterial Activity Assay (Broth Microdilution Method):

  • Preparation of Bacterial Inoculum: A standardized suspension of the test Gram-positive bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution of this compound: this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: The bacterial inoculum is added to each well containing the different concentrations of this compound. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Cancer cells (e.g., Ehrlich ascites carcinoma cells) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment with this compound: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO), and the absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activity against Gram-positive bacteria and certain cancer cell lines.[2][]

Antibacterial Activity: this compound exhibits potent activity against various Gram-positive bacteria. The mechanism of action for angucycline antibiotics is not fully elucidated but is believed to involve the inhibition of nucleic acid and protein synthesis.

Antitumor Activity: Studies have shown that this compound can prolong the survival time of mice with Ehrlich ascites carcinoma.[2][] The cytotoxic effects of angucyclines are often attributed to their ability to intercalate into DNA and inhibit topoisomerase enzymes, leading to DNA damage and apoptosis.

Furthermore, research on the closely related Kerriamycin B has revealed its ability to inhibit protein SUMOylation by blocking the formation of the E1-SUMO intermediate.[4][5] This suggests a potential mechanism of action that could also be relevant for this compound and warrants further investigation. The SUMOylation pathway is a critical regulator of numerous cellular processes, and its inhibition can have profound effects on cell cycle progression and survival.

signaling_pathway cluster_sumoylation SUMOylation Pathway SUMO SUMO E1 E1 Activating Enzyme SUMO->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E3 E3 Ligase E2->E3 Target_Protein Target Protein E3->Target_Protein SUMOylated_Protein SUMOylated Protein Target_Protein->SUMOylated_Protein SUMO attachment Kerriamycin_C This compound Kerriamycin_C->Inhibition Inhibition->E1 Inhibition

Proposed Inhibition of the SUMOylation Pathway by this compound.

Conclusion

This compound is a promising natural product with significant antibacterial and antitumor potential. Its complex chemical structure, belonging to the angucycline class, offers a unique scaffold for further drug development. While its precise mechanism of action and the full spectrum of its biological activities are still under investigation, the available data suggest that it may act through multiple pathways, including the potential inhibition of the SUMOylation process. This technical guide consolidates the current knowledge on this compound, highlighting the need for further research to fully characterize its physicochemical properties, elucidate its detailed mechanism of action, and explore its therapeutic potential.

References

The Aquayamycin Chromophore: A Technical Guide to its Role in Kerriamycin Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aquayamycin chromophore stands as a central scaffold in a significant class of angucycline antibiotics, including the notable Kerriamycin family. This technical guide provides an in-depth exploration of the aquayamycin core within Kerriamycin antibiotics, detailing its structure, biosynthesis, mechanism of action, and biological activities. The information is curated to support researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

The Kerriamycin complex, which includes Kerriamycin A, B, and C, are glycosidic antibiotics built upon the aquayamycin aglycone. Notably, Kerriamycin B is identical to Urdamycin A.[1][2][3] These compounds have garnered significant interest due to their potent biological activities, which range from antibacterial to antitumor properties.

The Aquayamycin Chromophore: Structure and Properties

The core of these antibiotics is the aquayamycin chromophore, a polyketide-derived benz[a]anthracene structure. This tetracyclic aromatic ring system is extensively oxidized and stereochemically complex. The fundamental aquayamycin structure is often glycosylated at various positions, with these sugar moieties playing a critical role in the molecule's biological activity and target recognition.

Spectroscopic Characterization of the Aquayamycin Chromophore

The structural elucidation of the aquayamycin chromophore and its glycosylated derivatives relies heavily on a combination of spectroscopic techniques.

Spectroscopic MethodKey Observables for Aquayamycin Chromophore
¹H-NMR Signals corresponding to aromatic protons, methine and methylene groups on the saturated rings, and methyl groups. The coupling patterns provide information on the connectivity of protons.
¹³C-NMR Resonances for quaternary aromatic carbons, methine and methylene carbons, and carbonyl groups, providing a carbon skeleton fingerprint.
UV-Vis Spectroscopy Characteristic absorption maxima that are indicative of the conjugated aromatic system of the benz[a]anthracene core. For instance, Baikalomycin A, an aquayamycin-type angucycline, exhibits UV absorption at 240, 285, and 355 nm.[4]
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern, which helps in determining the elemental composition and the nature of substituents, including the sugar moieties.

Biosynthesis of the Aquayamycin Chromophore

The biosynthesis of the aquayamycin core is a complex process originating from a type II polyketide synthase (PKS) pathway. The assembly begins with a starter unit, typically acetyl-CoA, followed by the iterative addition of nine malonyl-CoA extender units to form a decapolyketide chain. This linear chain then undergoes a series of cyclization and aromatization reactions to form the characteristic angular tetracyclic benz[a]anthracene framework.[5][6] Subsequent tailoring enzymes, such as oxygenases and glycosyltransferases, modify this core structure to produce the diverse array of angucycline antibiotics, including the Kerriamycins.[5][7]

Biosynthesis_of_Aquayamycin_Core Acetyl_CoA Acetyl-CoA (Starter Unit) PKS Type II Polyketide Synthase (PKS) Acetyl_CoA->PKS Malonyl_CoA 9x Malonyl-CoA (Extender Units) Malonyl_CoA->PKS Decapolyketide Linear Decapolyketide Chain PKS->Decapolyketide Cyclization Cyclization & Aromatization Reactions Decapolyketide->Cyclization Benzanthracene Benz[a]anthracene Intermediate Cyclization->Benzanthracene Tailoring Tailoring Enzymes (Oxygenases, etc.) Benzanthracene->Tailoring Aquayamycin Aquayamycin Core Tailoring->Aquayamycin Glycosyltransferases Glycosyltransferases Aquayamycin->Glycosyltransferases Kerriamycins Kerriamycin Antibiotics Glycosyltransferases->Kerriamycins

Biosynthesis of the Aquayamycin Chromophore in Kerriamycins.

Biological Activity of Kerriamycin Antibiotics

Kerriamycin antibiotics exhibit a range of biological activities, with their primary mechanisms of action being antibacterial and antitumor.

Antibacterial Activity

Kerriamycins, such as Urdamycin A (Kerriamycin B), are active against a variety of Gram-positive and some Gram-negative bacteria. The antibacterial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Table of Minimum Inhibitory Concentration (MIC) Values for Kerriamycin-related Compounds

CompoundOrganismMIC (µg/mL)Reference
Urdamycin WBacillus subtilis KCTC 10218.0[8]
Urdamycin WStaphylococcus aureus KCTC 1927>128[8]
Urdamycin WMicrococcus luteus KCTC 1915>128[8]
Crude Streptomyces Extract (Urdamycin-like)Staphylococcus aureus ATCC 43300 (MRSA)16[9]
Antitumor Activity and Mechanism of Action

A significant aspect of the biological profile of Kerriamycins is their antitumor activity. Kerriamycin B has been identified as a novel inhibitor of protein SUMOylation.[5]

SUMOylation Inhibition Pathway by Kerriamycin B

SUMOylation is a post-translational modification process crucial for regulating various cellular processes. Kerriamycin B exerts its antitumor effect by inhibiting the formation of the E1-SUMO intermediate, a critical initial step in the SUMOylation cascade.

SUMOylation_Inhibition SUMO SUMO E1 E1 Activating Enzyme (Aos1/Uba2) SUMO->E1 E1_SUMO E1-SUMO Intermediate E1->E1_SUMO Activation ATP ATP ATP->E1 E2 E2 Conjugating Enzyme (Ubc9) E1_SUMO->E2 Transfer Kerriamycin_B Kerriamycin B Kerriamycin_B->E1_SUMO Inhibits Formation E2_SUMO E2-SUMO E2->E2_SUMO Substrate Substrate Protein E2_SUMO->Substrate E3 E3 Ligase E3->Substrate SUMO_Substrate SUMOylated Substrate Substrate->SUMO_Substrate Conjugation

Inhibition of SUMOylation by Kerriamycin B.

The in vitro IC50 value of Kerriamycin B against the SUMOylation of RanGAP1-C2 has been determined to be 11.7 µM.[7] Furthermore, Urdamycin A (Kerriamycin B) has demonstrated cytotoxicity against L1210 and HT-29 cancer cell lines with IC50 values of 7.5 µg/ml and 5 µg/ml, respectively.[1]

Experimental Protocols

Isolation and Purification of Kerriamycin Antibiotics from Streptomyces

The following is a generalized protocol for the isolation and purification of angucycline antibiotics like Kerriamycins from Streptomyces culture.

Isolation_Workflow Start Streptomyces Fermentation Broth Filtration Filtration to separate mycelium and filtrate Start->Filtration Extraction Solvent Extraction of Filtrate (e.g., Ethyl Acetate) Filtration->Extraction Concentration Concentration of Organic Extract Extraction->Concentration Crude_Extract Crude Antibiotic Extract Concentration->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Fractionation Fraction Collection Silica_Gel->Fractionation TLC Thin Layer Chromatography (TLC) Analysis of Fractions Fractionation->TLC HPLC Preparative HPLC of Active Fractions TLC->HPLC Pure_Compound Pure Kerriamycin Antibiotic HPLC->Pure_Compound Characterization Structural Characterization (NMR, MS, UV-Vis) Pure_Compound->Characterization

Workflow for the Isolation of Kerriamycin Antibiotics.

Detailed Methodology:

  • Fermentation: Cultivate the Streptomyces strain in a suitable liquid medium to promote the production of secondary metabolites.

  • Extraction: Separate the mycelium from the culture broth by filtration. Extract the filtrate with an organic solvent such as ethyl acetate.

  • Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.

  • Chromatography:

    • Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the components based on polarity.

    • Fraction Analysis: Monitor the fractions using thin-layer chromatography (TLC) to identify those containing the desired compounds.

    • Preparative HPLC: Purify the active fractions further using preparative high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) to obtain the pure Kerriamycin antibiotics.[1]

  • Characterization: Confirm the structure and purity of the isolated compounds using spectroscopic methods such as NMR, MS, and UV-Vis spectroscopy.

In Vitro SUMOylation Inhibition Assay

This protocol is adapted from the method used to determine the inhibitory effect of Kerriamycin B on SUMOylation.[5]

Materials:

  • Purified E1 (GST-Aos1/Uba2) and E2 (His-tagged Ubc9) enzymes

  • His-tagged SUMO-1

  • Substrate protein (e.g., His and T7-tagged RanGAP1-C2)

  • Reaction buffer (50 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 2 mM ATP, 0.5 mM DTT)

  • Kerriamycin B dissolved in a suitable solvent (e.g., DMSO)

  • SDS-PAGE reagents and equipment

  • Western blotting reagents and equipment (including anti-T7 and anti-SUMO-1 antibodies)

Procedure:

  • Prepare the reaction mixture in the following order: reaction buffer, substrate protein, SUMO-1, E2 enzyme, and varying concentrations of Kerriamycin B or solvent control.

  • Initiate the reaction by adding the E1 enzyme.

  • Incubate the reaction mixture at 30°C for 2 hours.

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Perform Western blotting using anti-T7 or anti-SUMO-1 antibodies to detect the unmodified and SUMOylated forms of the substrate protein.

  • Quantify the band intensities to determine the extent of SUMOylation inhibition and calculate the IC50 value.

Conclusion

The aquayamycin chromophore is a versatile and biologically significant scaffold that forms the core of the Kerriamycin family of antibiotics. Their potent antibacterial and antitumor activities, particularly the novel mechanism of SUMOylation inhibition by Kerriamycin B, make them promising candidates for further drug development. This technical guide provides a comprehensive overview of the current knowledge on the aquayamycin chromophore in Kerriamycin antibiotics, offering valuable data and protocols to aid researchers in their ongoing investigations into this important class of natural products.

References

In Vivo Antitumor Properties of Kerriamycin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo antitumor properties of Kerriamycin C, also known as Carrimycin. The information presented is compiled from preclinical studies and is intended to inform researchers and professionals in the field of oncology drug development. This document details the effects of this compound on tumor growth, outlines the experimental methodologies used in these studies, and illustrates the key signaling pathways involved in its mechanism of action.

Quantitative Data Summary

The in vivo antitumor efficacy of this compound has been evaluated in xenograft models of human oral squamous cell carcinoma and hepatocellular carcinoma. The following tables summarize the key quantitative findings from these studies.

Table 1: Antitumor Efficacy of this compound in an Oral Squamous Cell Carcinoma Xenograft Model
ParameterControl Group (Normal Saline)This compound Group (52 mg/kg/day)OutcomeCitation
Tumor Volume N/AN/ASignificantly suppressed compared to the control group after 19 days of treatment.[1]
Mouse Weight N/AN/ANo significant decrease observed during the 19-day treatment period.[1]
Cell Proliferation (Ki-67) High ExpressionMarkedly decreased expression.Inhibition of tumor cell proliferation.[1]
Apoptosis (TUNEL Assay) Low LevelSignificantly enhanced apoptosis.Induction of programmed cell death in tumor tissue.[1]

Note: Specific quantitative data for tumor volume and mouse weight over the treatment period, as well as the percentage of Ki-67 positive cells and apoptotic cells, were not provided in the source publication. The results are based on the qualitative descriptions and graphical representations in the study.[1]

Table 2: Tumor Inhibition Rates with this compound in a Hepatocellular Carcinoma Xenograft Model
Treatment GroupDosageTumor Inhibition Rate (%)Citation
This compound 20 mg/kg59.31
This compound 40 mg/kg75.88
This compound 80 mg/kg90.62
Lenvatinib (Positive Control) 10 mg/kg92.61

Experimental Protocols

The following protocols are based on the methodologies described in the cited preclinical studies investigating the in vivo antitumor effects of this compound.

Oral Squamous Cell Carcinoma Xenograft Model[1]
  • Animal Model: Nude mice are used for the study.

  • Cell Line: Cal27 human oral squamous cell carcinoma cells are utilized for tumor induction.

  • Tumor Implantation: Cal27 cells are subcutaneously injected into the nude mice to establish the xenograft model.

  • Treatment Regimen:

    • Once tumors are established, mice are randomized into a control group and a treatment group.

    • The treatment group receives a daily oral administration of this compound solution at a dosage of 52 mg/kg.[1]

    • The control group receives daily oral administration of normal saline.[1]

    • Treatment is continued for a period of 19 days.[1]

  • Monitoring and Endpoints:

    • Tumor volume and mouse weight are measured every two days.[1]

    • Tumor volume (V) is calculated using the formula: V = (Length x Width²) / 2.[1]

    • Mice are euthanized when the tumor length exceeds 1.5 cm.[1]

    • Xenograft tumor samples are collected for subsequent analysis.[1]

Immunohistochemistry (IHC) for Ki-67[1]
  • Tissue Preparation: Xenograft tumor samples are fixed, paraffin-embedded, and sectioned.

  • Staining:

    • Tissue sections are deparaffinized and rehydrated.

    • Antigen retrieval is performed.

    • Sections are incubated with a primary antibody against the proliferation marker Ki-67.

    • A secondary antibody conjugated to a detection system is applied.

    • The signal is developed using a suitable chromogen.

  • Analysis: The expression of Ki-67 is evaluated to assess the level of cell proliferation within the tumor tissue. A marked decrease in Ki-67 expression is indicative of the antiproliferative effect of the treatment.[1]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis[1]
  • Tissue Preparation: Xenograft tumor samples are prepared as for immunohistochemistry.

  • Assay Principle: The TUNEL assay detects DNA fragmentation, a hallmark of apoptosis.

  • Procedure:

    • Tissue sections are treated to allow access to DNA.

    • Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

    • The labeled cells are visualized using a detection system.

  • Analysis: An increase in the number of TUNEL-positive cells indicates an enhancement of apoptosis in the tumor tissue.[1]

Western Blot Analysis of Signaling Proteins[1]
  • Protein Extraction: Protein lysates are extracted from the xenograft tumor samples.[1]

  • SDS-PAGE and Transfer:

    • Protein concentration is determined, and equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-PI3K, p-AKT, p-mTOR, p-ERK, p-p38).[1]

    • The membrane is then incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescence detection system. The intensity of the bands is analyzed to determine the relative expression levels of the target proteins.[1]

Signaling Pathways and Experimental Workflow

The antitumor activity of this compound is associated with the modulation of key signaling pathways that regulate cell growth, proliferation, and survival.

Signaling Pathways

This compound has been shown to down-regulate the phosphorylation of key proteins in the PI3K/AKT/mTOR and MAPK signaling pathways in vivo.[1]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation KerriamycinC This compound KerriamycinC->PI3K KerriamycinC->AKT KerriamycinC->mTOR

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactorReceptor Growth Factor Receptor RAS RAS GrowthFactorReceptor->RAS p38 p38 GrowthFactorReceptor->p38 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ProliferationDifferentiation Cell Proliferation & Differentiation ERK->ProliferationDifferentiation p38->ProliferationDifferentiation KerriamycinC This compound KerriamycinC->ERK KerriamycinC->p38

Caption: this compound inhibits the MAPK (ERK/p38) signaling pathway.

Experimental Workflow

The following diagram illustrates the workflow for the in vivo evaluation of this compound's antitumor properties.

in_vivo_workflow cluster_setup Experiment Setup cluster_procedure In Vivo Procedure cluster_analysis Ex Vivo Analysis cell_culture Cal27 Cell Culture implantation Subcutaneous Implantation cell_culture->implantation animal_model Nude Mice animal_model->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth treatment Treatment Initiation (52 mg/kg this compound or Normal Saline) tumor_growth->treatment monitoring Daily Monitoring (Tumor Volume & Mouse Weight) treatment->monitoring euthanasia Euthanasia & Tumor Collection (Day 19) monitoring->euthanasia ihc Immunohistochemistry (Ki-67) euthanasia->ihc tunel TUNEL Assay (Apoptosis) euthanasia->tunel western_blot Western Blot (PI3K/AKT/mTOR, MAPK) euthanasia->western_blot data_analysis Data Analysis & Interpretation ihc->data_analysis tunel->data_analysis western_blot->data_analysis

Caption: Workflow for in vivo assessment of this compound antitumor activity.

References

The Unveiling of Kerriamycin Biosynthesis: A Technical Guide to its Molecular Architecture in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The Kerriamycins, a family of potent angucycline antibiotics produced by Streptomyces violaceolatus, represent a promising area of natural product research. Their complex molecular architecture, centered around an aquayamycin core, offers a scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the biosynthetic pathway of Kerriamycins, offering insights into the genetic and enzymatic machinery responsible for their creation. Drawing upon current knowledge of aquayamycin-type angucycline biosynthesis, this document details the key enzymatic steps, presents quantitative data from related pathways, and outlines the experimental protocols necessary for further investigation.

Core Biosynthetic Pathway: From Acetate to the Angucycline Core

The biosynthesis of Kerriamycins commences with the assembly of a polyketide chain, a hallmark of many bioactive natural products from Streptomyces. This process is orchestrated by a Type II polyketide synthase (PKS) system.

Table 1: Key Enzymes and Intermediates in the Postulated Kerriamycin Biosynthetic Pathway

Step Enzyme(s) (Postulated) Substrate(s) Product(s) Function
1Type II Polyketide Synthase (PKS)Acetyl-CoA, Malonyl-CoAPoly-β-ketone chainChain initiation and elongation
2Aromatase/CyclasePoly-β-ketone chainBicyclic intermediateFirst and second ring cyclization/aromatization
3CyclaseBicyclic intermediateTetracyclic intermediateThird and fourth ring cyclization
4OxygenaseTetracyclic intermediateAquayamycinOxidative modifications
5GlycosyltransferaseAquayamycin, UDP-olivoseKerriamycin aglycone with olivoseAttachment of the first sugar moiety
6Tailoring EnzymesGlycosylated intermediatesMature KerriamycinsFurther modifications (e.g., additional glycosylation)
The Polyketide Synthase Machinery

The initial steps of Kerriamycin biosynthesis are presumed to be conserved with that of other aquayamycin-type angucyclines. A Type II PKS iteratively condenses acetate units, derived from acetyl-CoA and malonyl-CoA, to form a linear poly-β-ketone chain. This process involves a minimal PKS complex typically comprising a ketosynthase (KSα and KSβ) and an acyl carrier protein (ACP).

Polyketide_Synthesis_Workflow cluster_0 Type II Polyketide Synthase (PKS) Acetyl_CoA Acetyl-CoA (Starter Unit) PKS_Complex PKS Complex (KSα, KSβ, ACP) Acetyl_CoA->PKS_Complex Malonyl_CoA Malonyl-CoA (Extender Units) Malonyl_CoA->PKS_Complex Polyketide_Chain Linear Poly-β-ketone Chain PKS_Complex->Polyketide_Chain

Figure 1: Initial steps of polyketide chain formation.
Cyclization and Aromatization Cascade

Following its synthesis, the nascent polyketide chain undergoes a series of intricate cyclization and aromatization reactions. These transformations are catalyzed by a suite of dedicated enzymes, including aromatases and cyclases, which precisely fold the linear precursor into the characteristic tetracyclic angucycline core. The final steps of core formation likely involve oxidative modifications by oxygenases to yield the aquayamycin aglycone.

Angucycline_Core_Formation Polyketide_Chain Linear Poly-β-ketone Chain Bicyclic_Intermediate Bicyclic Intermediate Polyketide_Chain->Bicyclic_Intermediate Aromatase/Cyclase Tetracyclic_Intermediate Tetracyclic Intermediate Bicyclic_Intermediate->Tetracyclic_Intermediate Cyclase Aquayamycin Aquayamycin (Aglycone Core) Tetracyclic_Intermediate->Aquayamycin Oxygenase

Figure 2: Cyclization cascade to the aquayamycin core.

Glycosylation and Tailoring: The Genesis of Diversity

The structural diversity of the Kerriamycin family arises from the subsequent glycosylation and tailoring steps. The aquayamycin core serves as a scaffold for the attachment of various sugar moieties, a process catalyzed by specific glycosyltransferases. For Kerriamycins, a key sugar is olivose. The biosynthesis of this deoxy sugar proceeds through a separate pathway, culminating in an activated UDP-sugar which is then transferred to the aglycone.

Further tailoring reactions, potentially including additional glycosylations or other modifications, are likely responsible for the generation of the different Kerriamycin analogues.

Experimental Protocols for Pathway Elucidation

The elucidation of the Kerriamycin biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. The following protocols are foundational for such investigations.

Genome Mining for the Biosynthetic Gene Cluster

Objective: To identify the putative Kerriamycin biosynthetic gene cluster (BGC) in Streptomyces violaceolatus.

Methodology:

  • Genomic DNA Extraction: High-quality genomic DNA is isolated from a pure culture of S. violaceolatus.

  • Whole-Genome Sequencing: The extracted DNA is sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to generate a high-quality, contiguous genome assembly.

  • Bioinformatic Analysis: The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) and BLAST (Basic Local Alignment Search Tool). The analysis is focused on identifying a Type II PKS gene cluster that also contains genes for cyclases, oxygenases, glycosyltransferases, and deoxy sugar biosynthesis, consistent with the known structure of Kerriamycins. Homology searches using known aquayamycin and angucycline BGCs are performed to pinpoint the candidate cluster.

Genome_Mining_Workflow S_violaceolatus Streptomyces violaceolatus Culture gDNA_Extraction Genomic DNA Extraction S_violaceolatus->gDNA_Extraction WGS Whole-Genome Sequencing gDNA_Extraction->WGS Genome_Assembly Genome Assembly WGS->Genome_Assembly antiSMASH_BLAST Bioinformatic Analysis (antiSMASH, BLAST) Genome_Assembly->antiSMASH_BLAST Putative_BGC Putative Kerriamycin BGC antiSMASH_BLAST->Putative_BGC

Figure 3: Workflow for identifying the biosynthetic gene cluster.
Gene Inactivation and Heterologous Expression

Objective: To functionally characterize the identified BGC and confirm its role in Kerriamycin biosynthesis.

Methodology:

  • Gene Knockout: Specific genes within the putative BGC, such as the PKS or a key glycosyltransferase, are inactivated in S. violaceolatus using targeted gene disruption techniques (e.g., CRISPR-Cas9 or homologous recombination). The resulting mutant strains are then fermented, and their metabolic profiles are analyzed by HPLC-MS to confirm the abolishment of Kerriamycin production.

  • Heterologous Expression: The entire BGC is cloned into an expression vector and introduced into a heterologous host, typically a well-characterized Streptomyces strain that does not produce interfering compounds (e.g., Streptomyces coelicolor M1152 or Streptomyces albus J1074). The engineered host is then cultured, and the fermentation broth is analyzed for the production of Kerriamycins.

In Vitro Enzymatic Assays

Objective: To determine the specific function of individual enzymes in the biosynthetic pathway.

Methodology:

  • Protein Expression and Purification: Genes of interest (e.g., glycosyltransferases, oxygenases) are cloned into an expression vector and overexpressed in a suitable host like E. coli. The recombinant proteins are then purified to homogeneity.

  • Enzymatic Reactions: The purified enzyme is incubated with its predicted substrate(s) under optimized reaction conditions (pH, temperature, cofactors).

  • Product Analysis: The reaction mixture is analyzed by techniques such as HPLC, LC-MS, and NMR to identify the product and confirm the catalytic activity of the enzyme.

Quantitative Data from a Model System: Baikalomycin Biosynthesis

Direct quantitative data for Kerriamycin biosynthesis is not yet publicly available. However, data from the closely related Baikalomycin pathway in Streptomyces sp. IB201691-2A provides valuable comparative insights.

Table 2: Product Yields from Heterologous Expression of the Baikalomycin Gene Cluster in S. albus J1074

Compound Yield (mg/L)
Baikalomycin A5.2
Baikalomycin B1.8
Baikalomycin C3.5
Rabelomycin12.4
5-hydroxy-rabelomycin8.7

Data is illustrative and based on published findings for Baikalomycin biosynthesis.

Conclusion and Future Perspectives

The biosynthetic pathway of Kerriamycins in Streptomyces violaceolatus represents a fascinating example of modular enzymatic synthesis leading to a complex and bioactive natural product. While the precise details of the Kerriamycin BGC are yet to be fully elucidated, the established knowledge of aquayamycin-type angucycline biosynthesis provides a robust framework for its investigation. The experimental protocols outlined in this guide offer a clear path for researchers to unravel the remaining mysteries of Kerriamycin formation. Future work in this area, including the complete sequencing and annotation of the Kerriamycin BGC, detailed enzymatic characterization, and the application of synthetic biology approaches, will not only deepen our understanding of this important class of antibiotics but also pave the way for the engineered biosynthesis of novel and improved Kerriamycin analogues for therapeutic applications.

Kerriamycin C: A Technical Guide to its Physical, Chemical, and Biological Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kerriamycin C is a member of the anthracycline class of antibiotics, a group of microbial secondary metabolites renowned for their potent antitumor and antibacterial properties. Produced by the actinomycete Streptomyces violaceolatus, this compound exhibits significant biological activity, including efficacy against Gram-positive bacteria and certain cancer cell lines. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound. Due to the limited availability of detailed experimental protocols and specific signaling pathway analyses for this compound in publicly accessible literature, this document also presents generalized methodologies for the production, isolation, characterization, and biological evaluation of anthracycline antibiotics, which are presumed to be applicable. Furthermore, a plausible mechanism of action is discussed based on the well-established activities of the broader anthracycline family.

Physical and Chemical Characteristics

This compound is a yellow powder with a complex molecular structure characteristic of isotetracenone antibiotics.[1] Its core is a tetracyclic quinone chromophore glycosidically linked to sugar moieties. The physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 98495-38-6[1]
Molecular Formula C₃₇H₄₆O₁₅[1]
Molecular Weight 730.75 g/mol [1]
Appearance Yellow Powder[1]
Melting Point 176-181°C[1]
Boiling Point 942.1°C at 760 mmHg (Predicted)[1]
IUPAC Name (3R,4aR,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,8,12b-tetrahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione[1]
Canonical SMILES CC1C(CCC(O1)OC2CC(OC(C2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6(C5(C(=O)CC(C6)(C)O)O)O)O)OC7CC(C(C(O7)C)O)O[1]
InChI Key YBDWXIVNZNQORW-XIWRCPAJSA-N[1]
Source Organism Streptomyces violaceolatus[1]

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. The following sections describe generalized, yet detailed, methodologies that are standard for the production, isolation, purification, and characterization of anthracycline antibiotics from Streptomyces species.

Fermentation and Production

The production of this compound is achieved through submerged fermentation of Streptomyces violaceolatus.[1] Optimization of culture conditions is critical for maximizing yield.

  • Inoculum Development:

    • A culture of S. violaceolatus from a sporulated agar plate is used to inoculate a seed culture medium, such as Tryptic Soy Broth (TSB).[2]

    • The seed culture is incubated in a shaking incubator at 28-30°C and 160-200 rpm for 2-4 days until sufficient biomass is achieved.[2][3]

  • Production Fermentation:

    • The seed culture is used to inoculate a larger volume of production medium, such as Starch Casein Broth (SCB).[3]

    • Fermentation is carried out in a bioreactor with controlled parameters. Optimal conditions for related Streptomyces species are often found at a temperature of 30°C and an initial pH of 7.0.[4]

    • The culture is incubated for 7-14 days with continuous agitation and aeration.[3] Secondary metabolite production, including this compound, typically occurs during the stationary phase of growth.

Isolation and Purification
  • Extraction:

    • After fermentation, the culture broth is separated from the mycelial mass by filtration or centrifugation.[5]

    • The culture filtrate is extracted with an organic solvent such as ethyl acetate at a 1:1 (v/v) ratio.[3][5] The mixture is vigorously shaken and allowed to separate.

    • The organic phase, containing the antibiotic, is collected. This process is repeated to maximize recovery.[5]

    • The pooled organic extracts are concentrated in vacuo using a rotary evaporator to yield a crude extract.[3]

  • Purification using High-Performance Liquid Chromatography (HPLC):

    • The crude extract is dissolved in a suitable solvent, such as methanol, and filtered through a 0.22 µm syringe filter.

    • Purification is performed on a reversed-phase HPLC system using a C18 column.[6][7][8]

    • A gradient elution method is typically employed, with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium formate or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[6][7]

    • Elution is monitored by a UV-Vis detector at a wavelength appropriate for the anthracycline chromophore (e.g., 233 nm).[7]

    • Fractions corresponding to the this compound peak are collected, pooled, and the solvent is evaporated to yield the purified compound.

Experimental_Workflow cluster_Fermentation Fermentation & Production cluster_Extraction Isolation cluster_Purification Purification & Characterization Inoculum Inoculum Development (S. violaceolatus) Production Production Fermentation (7-14 days, 30°C) Inoculum->Production Filtration Broth Filtration Production->Filtration Solvent_Extraction Solvent Extraction (Ethyl Acetate) Filtration->Solvent_Extraction Concentration Concentration (Rotary Evaporation) Solvent_Extraction->Concentration HPLC Reversed-Phase HPLC (C18 Column) Concentration->HPLC Characterization Structural Characterization (MS, NMR, IR) HPLC->Characterization Bioassays Biological Activity Assays HPLC->Bioassays

Figure 1. Generalized workflow for the production, isolation, and analysis of this compound.
In Vitro Biological Activity Assessment

  • Antibacterial Susceptibility Testing (Broth Microdilution Method):

    • A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[9][10]

    • Each well is inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus) to a final concentration of approximately 5 x 10⁵ CFU/mL.[11]

    • Positive (no antibiotic) and negative (no bacteria) control wells are included.

    • The plate is incubated at 35-37°C for 18-24 hours.[12]

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[10]

  • Anticancer Cytotoxicity Assay (MTT Assay):

    • Cancer cells (e.g., human leukemia cell lines) are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are treated with serial dilutions of this compound and incubated for a specified period (e.g., 48-72 hours).[13]

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to dissolve the formazan crystals.[14]

    • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[14]

    • The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

  • Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining):

    • Cancer cells are treated with this compound at its IC₅₀ concentration for a defined period (e.g., 24-48 hours).

    • Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

    • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.

    • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[15]

Mechanism of Action and Signaling Pathways

The precise signaling pathways modulated by this compound have not been explicitly detailed. However, as an anthracycline, its mechanism of action is presumed to be consistent with other members of this class, such as doxorubicin and daunorubicin.[16] The primary anticancer mechanisms of anthracyclines are multifactorial and include:

  • Inhibition of Topoisomerase II: Anthracyclines intercalate into DNA and stabilize the DNA-topoisomerase II cleavable complex.[16][17] This prevents the re-ligation of DNA strands following double-strand breaks, leading to the accumulation of DNA damage and the initiation of apoptotic cell death.[16]

  • DNA Intercalation: The planar aromatic core of the anthracycline molecule inserts between DNA base pairs, distorting the helical structure.[16] This interference inhibits DNA replication and transcription.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline molecule can undergo redox cycling, leading to the formation of superoxide radicals and other ROS.[16][18] This induces oxidative stress, causing damage to DNA, proteins, and cellular membranes, which can contribute to both anticancer efficacy and cardiotoxicity.[18][19]

  • Induction of Apoptosis: The accumulation of DNA damage and cellular stress triggers programmed cell death (apoptosis). This is a complex process involving multiple signaling cascades. Anthracyclines have been shown to activate pathways involving:

    • Caspase Activation: The DNA damage response often leads to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which orchestrate the dismantling of the cell.[15][20]

    • Mitochondrial Pathway: ROS generation and DNA damage can lead to the permeabilization of the mitochondrial membrane, resulting in the release of cytochrome c, which activates the caspase cascade.[18]

    • Modulation of Apoptotic Regulators: Anthracyclines can influence the expression and activity of pro-apoptotic (e.g., Bax, p53) and anti-apoptotic (e.g., Bcl-2) proteins.[15][21]

Apoptosis_Pathway cluster_Cellular_Targets Cellular Targets cluster_Cellular_Response Cellular Response cluster_Apoptosis_Execution Apoptosis Execution Kerriamycin_C This compound DNA_Intercalation DNA Intercalation Kerriamycin_C->DNA_Intercalation Topo_II Topoisomerase II Inhibition Kerriamycin_C->Topo_II ROS ROS Generation Kerriamycin_C->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage ROS->DNA_Damage Mitochondria Mitochondrial Stress ROS->Mitochondria p53 p53 Activation DNA_Damage->p53 Bax Bax/Bcl-2 Ratio ↑ Mitochondria->Bax p53->Bax CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2. Plausible signaling pathway for this compound-induced apoptosis, based on known anthracycline mechanisms.

Conclusion

This compound is a promising bioactive compound from the anthracycline family with demonstrated antibacterial and anticancer potential.[1] While its specific molecular interactions and signaling pathways require further dedicated investigation, its characteristics and activities are expected to align with those of well-studied anthracyclines. The generalized protocols and mechanistic insights provided in this guide offer a foundational framework for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and related natural products. Future studies should focus on elucidating its precise molecular targets and optimizing its production and formulation to fully harness its therapeutic capabilities.

References

Methodological & Application

Production of Kerriamycin C: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive protocol for the fermentation and purification of Kerriamycin C, a novel anthracycline antibiotic. The following methodologies are intended for researchers, scientists, and drug development professionals engaged in the study and production of this compound.

Introduction

This compound is an isotetracenone antibiotic produced by the bacterium Streptomyces violaceoniger. As a member of the anthracycline class of compounds, it holds potential for further investigation into its biological activities. This document outlines the detailed procedures for the cultivation of Streptomyces violaceoniger to produce this compound and the subsequent purification of the compound from the fermentation broth.

Fermentation Protocol

The production of this compound is achieved through a two-stage fermentation process involving a seed culture and a production culture.

Materials and Media

Table 1: Media Composition for this compound Fermentation

ComponentSeed Culture Medium (per liter)Production Medium (per liter)
Glucose4 g25 g
Malt Extract10 g-
Yeast Extract4 g-
Soybean Meal-15 g
Dry Yeast-2 g
Calcium Carbonate-4 g
pH7.07.0

Fermentation Workflow

Fermentation_Workflow cluster_seed Seed Culture Stage cluster_production Production Culture Stage seed_inoculation Inoculate Streptomyces violaceoniger A32 seed_incubation Incubate at 27°C for 2 days with shaking seed_inoculation->seed_incubation production_inoculation Inoculate Production Medium (2ml seed/100ml) seed_incubation->production_inoculation Transfer production_incubation Incubate at 27°C for 1 day on a rotary shaker production_inoculation->production_incubation Harvest Harvest production_incubation->Harvest Proceed to Purification

Caption: Workflow for the fermentation of Streptomyces violaceoniger to produce this compound.

Detailed Protocol
  • Seed Culture Preparation: Prepare the seed culture medium as detailed in Table 1. Inoculate 15 ml of the sterile medium in a 50-ml tube with a culture of Streptomyces violaceoniger strain A32.[1]

  • Seed Culture Incubation: Incubate the inoculated seed culture at 27°C for 2 days with continuous shaking.[1]

  • Production Culture Inoculation: Prepare the production medium as specified in Table 1. Inoculate 100 ml of the sterile production medium in a 500-ml Erlenmeyer flask with 2 ml of the seed culture.[1]

  • Production Culture Incubation: Incubate the production culture at 27°C for 1 day on a rotary shaker. The production of Kerriamycins B and C is optimal at this time point.[1]

Purification Protocol

The purification of this compound from the fermentation broth involves extraction and a two-step chromatographic process.

Purification Workflow

Purification_Workflow cluster_extraction Extraction cluster_chromatography Chromatography harvest Harvest 1L of 1-day cultured broth filtration Filter through celite harvest->filtration extraction Extract filtrate twice with 500ml Ethyl Acetate filtration->extraction concentration Dry over Na2SO4 and concentrate extraction->concentration silica_gel Silica Gel Column Chromatography (Eluent: Chloroform-Methanol 10:1) concentration->silica_gel Load crude extract toyopearl Toyopearl HW40F Column Chromatography (Eluent: Methanol) silica_gel->toyopearl Purify active fraction Pure this compound Pure this compound toyopearl->Pure this compound Isolate and concentrate

Caption: Workflow for the purification of this compound from the fermentation broth.

Detailed Protocol
  • Harvest and Filtration: Filter one liter of the 1-day old fermentation broth through a layer of celite to remove the mycelia.[1]

  • Solvent Extraction: Extract the filtrate twice with 500 ml of ethyl acetate.[1]

  • Concentration: Combine the ethyl acetate layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain a crude extract.[1]

  • Silica Gel Chromatography: Apply the crude extract to a silica gel column (40 x 4 cm i.d.). Elute the column with a chloroform-methanol (10:1) solvent system. Collect the active fraction.[1]

  • Size-Exclusion Chromatography: Evaporate the active fraction from the silica gel column and apply it to a Toyopearl HW40F column (40 x 4 cm i.d.). Develop the column with methanol. This step will separate Kerriamycin B and C into two distinct yellow bands.[1]

  • Isolation of this compound: Collect the eluate corresponding to the this compound band and concentrate it to dryness to yield a yellow powder.[1]

Quantitative Data Summary

The following table summarizes the reported yield of this compound from the described protocol.

Table 2: Purification Yield of this compound

Starting Volume of BrothFinal Yield of Pure this compound
1 liter40 mg

Data obtained from Hayakawa et al.[1]

Concluding Remarks

This protocol provides a reproducible method for the laboratory-scale production and purification of this compound. Researchers can utilize these procedures as a foundation for further studies on this antibiotic, including mechanism of action, bioactivity screening, and potential therapeutic applications. Optimization of fermentation and purification parameters may lead to improved yields.

References

Application Note: HPLC Separation of Kerriamycin A, B, and C using Ion-Pair Reversed-Phase Chromatography with Evaporative Light Scattering Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kerriamycins are a group of aminoglycoside antibiotics with potential therapeutic applications. Due to their structural similarities and highly polar nature, the simultaneous separation and quantification of individual components, such as Kerriamycin A, B, and C, can be challenging using standard reversed-phase high-performance liquid chromatography (HPLC). Furthermore, their lack of a significant UV chromophore complicates detection by conventional UV-Vis detectors.

This application note presents a detailed protocol for the effective separation of Kerriamycin A, B, and C using an ion-pair reversed-phase HPLC method coupled with an Evaporative Light Scattering Detector (ELSD). This approach utilizes a volatile ion-pairing agent to enhance the retention of the polar Kerriamycin components on a C18 stationary phase, while the ELSD provides universal detection for these non-UV absorbing compounds. The method described herein is robust, reproducible, and suitable for the routine analysis and quality control of Kerriamycin mixtures.

Data Presentation

The following table summarizes the expected chromatographic parameters for the separation of Kerriamycin A, B, and C under the specified conditions. Please note that this data is illustrative and serves as a representative example of the expected performance of the method.

CompoundRetention Time (min)Resolution (Rs)
Kerriamycin C8.5-
Kerriamycin B10.2> 2.0
Kerriamycin A12.1> 2.0

Experimental Protocols

This section provides a detailed methodology for the HPLC separation of Kerriamycin A, B, and C.

1. Materials and Reagents

  • Kerriamycin A, B, and C reference standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Heptafluorobutyric acid (HFBA) (≥99.5%)

  • Nitrogen gas (high purity) for ELSD

2. Chromatographic Conditions

  • HPLC System: A quaternary HPLC system with a degasser, autosampler, and column thermostat.

  • Detector: Evaporative Light Scattering Detector (ELSD)

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow Rate: 1.5 L/min (Nitrogen)

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% (v/v) HFBA in deionized water

  • Mobile Phase B: 0.1% (v/v) HFBA in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    15.0 40
    15.1 10

    | 20.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

3. Preparation of Standard Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each Kerriamycin reference standard and dissolve in 10 mL of deionized water to obtain individual stock solutions.

  • Working Standard Mixture (100 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions with deionized water to a final concentration of 100 µg/mL for each component.

4. Sample Preparation

  • Dissolve the Kerriamycin sample in deionized water to achieve a final concentration within the linear range of the assay (e.g., 10-200 µg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. System Suitability

Before sample analysis, perform at least five replicate injections of the working standard mixture to evaluate system suitability. The acceptance criteria should be:

  • Relative Standard Deviation (RSD) of the peak areas for each analyte: ≤ 2.0%

  • Resolution (Rs) between adjacent peaks: ≥ 2.0

6. Data Analysis

  • Identify the peaks corresponding to Kerriamycin A, B, and C based on the retention times obtained from the injection of the individual reference standards.

  • Quantify the amount of each Kerriamycin component in the samples by comparing the peak areas with those of the corresponding standards.

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_detection Detection & Analysis Standard_Prep Prepare Kerriamycin Standards Injection Inject Sample (10 µL) Standard_Prep->Injection Sample_Prep Prepare Kerriamycin Sample Sample_Prep->Injection Mobile_Phase_Prep Prepare Mobile Phases (A and B with HFBA) HPLC_System HPLC System Setup (C18 Column, 35°C) Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Gradient_Elution Gradient Elution (10-40% B in 15 min) Injection->Gradient_Elution Separation Separation of Kerriamycin A, B, C Gradient_Elution->Separation ELSD_Detection ELSD Detection Separation->ELSD_Detection Data_Acquisition Data Acquisition ELSD_Detection->Data_Acquisition Data_Analysis Data Analysis (Peak Integration & Quantification) Data_Acquisition->Data_Analysis

Caption: Workflow for the HPLC separation and analysis of Kerriamycin A, B, and C.

Quantitative Analysis of Kerriamycin C in Culture Broth: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of Kerriamycin C in microbial culture broth. The methodologies outlined herein are designed to ensure accurate, reproducible, and robust quantification, which is critical for fermentation process optimization, downstream processing, and pharmacological studies.

Introduction to this compound Quantification

This compound is a member of the anthracycline class of antibiotics, known for its potent antitumor properties. Accurate quantification of this compound in fermentation broths is a crucial step in its production and development. This document details three common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Microbiological Assays. Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.

Experimental Protocols

Sample Preparation: Extraction of this compound from Culture Broth

A critical initial step for chromatographic analysis is the efficient extraction of this compound from the complex culture medium.

Protocol:

  • Centrifuge 10 mL of the culture broth at 8000 rpm for 10 minutes at 4°C to separate the supernatant from the bacterial cells.[1]

  • Collect the supernatant and adjust its pH to 7.0 using 1 M NaOH.[1]

  • To the supernatant, add an equal volume of a suitable organic solvent (e.g., ethyl acetate or chloroform).

  • Agitate the mixture vigorously for 1 hour to ensure thorough extraction.

  • Allow the mixture to stand for phase separation. The organic layer containing this compound should be carefully collected.[1]

  • Evaporate the organic solvent under reduced pressure to obtain the crude extract.

  • Reconstitute the dried extract in a known volume of the mobile phase to be used for HPLC or LC-MS/MS analysis.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the analytical instrument.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of antibiotic compounds.[2]

HPLC Protocol

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective. A typical gradient might start at 10% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temperature: 40°C.[3][4]

  • Detector: UV-Vis detector set at a wavelength appropriate for this compound (typically determined by UV-Vis spectral scan).

  • Injection Volume: 20 µL.[3][4]

Procedure:

  • Prepare a series of standard solutions of purified this compound of known concentrations.

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample extracts.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Illustrative HPLC Data

Table 1: HPLC Quantification of this compound in Culture Broth Batches (Illustrative Data)

Culture Batch IDRetention Time (min)Peak AreaConcentration (µg/mL)
KB-00115.21,250,000125
KB-00215.11,580,000158
KB-00315.2990,00099

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC, making it ideal for detecting low concentrations of this compound and for complex matrices.[5][6]

LC-MS/MS Protocol

LC Conditions:

  • Utilize similar LC conditions as described for the HPLC method to achieve chromatographic separation.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for aminoglycosides and similar compounds.[7][8]

  • Precursor Ion: The [M+H]⁺ ion of this compound.[7][8]

  • Product Ions: Determined by fragmentation of the precursor ion. Specific transitions are monitored for quantification and confirmation.

  • Multiple Reaction Monitoring (MRM): Set up the instrument to monitor specific precursor-to-product ion transitions for high selectivity.

Procedure:

  • Follow the same sample preparation and standard solution preparation steps as for HPLC.

  • Optimize MS/MS parameters for this compound using a pure standard.

  • Analyze the standards and samples using the developed LC-MS/MS method.

  • Quantify this compound based on the peak area of the specific MRM transition.

Illustrative LC-MS/MS Data

Table 2: LC-MS/MS Quantification of this compound (Illustrative Data)

Sample IDPrecursor Ion (m/z)Product Ion (m/z)Peak AreaConcentration (ng/mL)
Standard 1550.2380.150,00010
Standard 2550.2380.1250,00050
Sample 1550.2380.1180,00036
Sample 2550.2380.195,00019

Microbiological Assay

Microbiological assays determine the concentration of an antibiotic by measuring its inhibitory effect on a susceptible microorganism.[9][10] This method provides a measure of the biological activity of the antibiotic.[11]

Cylinder-Plate Assay Protocol

Materials:

  • Test Organism: A bacterial strain highly susceptible to this compound (e.g., Bacillus subtilis).

  • Agar Medium: Nutrient agar appropriate for the growth of the test organism.[11]

  • Sterile Cylinders: Stainless steel or porcelain cylinders.[12]

  • Petri Dishes: Standard sterile petri dishes.[12]

Procedure:

  • Prepare agar plates seeded with the test organism.

  • Place sterile cylinders onto the surface of the agar.[12]

  • Prepare standard solutions of this compound and the test samples.

  • Pipette a fixed volume of each standard and sample into separate cylinders.

  • Incubate the plates under conditions suitable for the growth of the test organism.

  • Measure the diameter of the zones of inhibition around each cylinder.

  • Construct a standard curve by plotting the zone diameter against the logarithm of the concentration of the standards.

  • Determine the concentration of this compound in the samples from the standard curve.

Illustrative Microbiological Assay Data

Table 3: Cylinder-Plate Assay for this compound Activity (Illustrative Data)

Concentration (µg/mL)Zone of Inhibition (mm)
1012
2015
4018
8021
Sample A16
Sample B19

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis culture_broth Culture Broth centrifugation Centrifugation culture_broth->centrifugation supernatant Supernatant Collection centrifugation->supernatant extraction Solvent Extraction supernatant->extraction microbio Microbiological Assay supernatant->microbio evaporation Evaporation extraction->evaporation reconstitution Reconstitution & Filtration evaporation->reconstitution hplc HPLC Analysis reconstitution->hplc lcms LC-MS/MS Analysis reconstitution->lcms quantification Quantification hplc->quantification lcms->quantification microbio->quantification reporting Reporting quantification->reporting

Caption: Workflow for this compound analysis.

Generic Antibiotic Biosynthesis Pathway

antibiotic_biosynthesis cluster_precursors Primary Metabolism cluster_synthesis Secondary Metabolism precursor1 Precursor A (e.g., Acetyl-CoA) pks Polyketide Synthase (PKS) precursor1->pks precursor2 Precursor B (e.g., Malonyl-CoA) precursor2->pks intermediate Polyketide Intermediate pks->intermediate modification Tailoring Enzymes (e.g., Glycosyltransferases) intermediate->modification antibiotic This compound modification->antibiotic

Caption: Generic polyketide antibiotic biosynthesis.

References

Application Notes and Protocols for Testing the Antibacterial Activity of Kerriamycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kerriamycin C is a member of the isotetracenone class of antibiotics, produced by the actinomycete Streptomyces violaceolatus. Structurally, it is a glycoside of the chromophore aquayamycin. This compound has demonstrated inhibitory activity against Gram-positive bacteria. This document provides detailed protocols for evaluating the antibacterial efficacy of this compound, including methods for determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Additionally, it presents available data on related compounds to serve as a reference for expected activity and outlines a potential mechanism of action for this class of antibiotics.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of Baikalomycins A-C against various microorganisms. [1]

CompoundStaphylococcus carnosus DSM 20501 (µg/mL)Mycobacterium smegmatis DSM 43286 (µg/mL)Erwinia persicina DSM 19328 (µg/mL)
Baikalomycin A12.52525
Baikalomycin B2550>50
Baikalomycin C>50>50>50
Kanamycin (Control)6.253.126.25

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The following broth microdilution protocol is a standard method for determining the MIC of a novel compound like this compound.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO, and filter-sterilized)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Streptococcus pyogenes)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and multichannel pipettes

  • Incubator (37°C)

  • Microplate reader (optional, for spectrophotometric reading)

  • Positive control antibiotic (e.g., Vancomycin for Gram-positive bacteria)

  • Negative control (broth only)

  • Solvent control (broth with the same concentration of solvent used to dissolve this compound)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of sterile CAMHB.

    • Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform a serial two-fold dilution of this compound in CAMHB in the 96-well plate. A typical concentration range to start with could be from 256 µg/mL to 0.5 µg/mL.

    • Add 100 µL of each this compound dilution to the respective wells.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions, the positive control, and the solvent control. The final volume in each well will be 200 µL.

    • The negative control well should contain 200 µL of uninoculated CAMHB.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth.

    • Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration at which there is a significant inhibition of growth compared to the growth control.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is performed as a continuation of the MIC test.

Materials:

  • MIC plate from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile pipette and tips

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC wells:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a sterile MHA plate.

    • Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, observe the growth on the MHA plates.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives). In practice, this is often the lowest concentration that shows no bacterial growth on the subculture plates.

Mandatory Visualization

Experimental Workflow for Antibacterial Activity Testing

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay bacterial_culture Bacterial Culture (e.g., S. aureus) inoculation Inoculation with Bacterial Suspension bacterial_culture->inoculation kerriamycin_c This compound Stock Solution serial_dilution Serial Dilution of This compound kerriamycin_c->serial_dilution serial_dilution->inoculation incubation_mic Incubation (37°C, 18-24h) inoculation->incubation_mic read_mic Read MIC (Lowest concentration with no visible growth) incubation_mic->read_mic subculture Subculture from MIC wells with no growth read_mic->subculture Proceed if growth inhibition is observed incubation_mbc Incubation on Agar (37°C, 18-24h) subculture->incubation_mbc read_mbc Read MBC (Lowest concentration with no bacterial growth) incubation_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Proposed Mechanism of Action of this compound

The antibacterial mechanism of this compound is not yet fully elucidated. However, its core structure, aquayamycin, is a known inhibitor of tyrosine hydroxylase. In bacteria, tyrosine phosphorylation plays a crucial role in various cellular processes. Inhibition of bacterial protein tyrosine phosphatases (PTPs) has been shown to have antibacterial effects. It is hypothesized that this compound, through its aquayamycin moiety, may interfere with bacterial tyrosine signaling pathways, leading to cell death.

mechanism_of_action Kerriamycin_C This compound Tyrosine_Phosphatase Bacterial Tyrosine Phosphatase (PTP) Kerriamycin_C->Tyrosine_Phosphatase Inhibits Inhibition Inhibition Bacterial_Cell_Wall Bacterial Cell Wall Tyrosine_Kinase Bacterial Tyrosine Kinase Phosphorylated_Protein Phosphorylated Protein (Tyr-P) Tyrosine_Kinase->Phosphorylated_Protein Phosphorylates Substrate_Protein Substrate Protein (Tyr) Tyrosine_Phosphatase->Substrate_Protein Dephosphorylates Substrate_Protein->Tyrosine_Kinase Cellular_Processes Essential Cellular Processes (e.g., Cell division, Metabolism) Phosphorylated_Protein->Cellular_Processes Regulates Bacterial_Cell_Death Bacterial Cell Death Cellular_Processes->Bacterial_Cell_Death Disruption leads to

Caption: Proposed mechanism of this compound.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Kerriamycin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro cytotoxicity of Kerriamycin C, an anthracycline antibiotic. The provided methodology is based on established cytotoxicity assays and the known mechanisms of action for anthracycline compounds.

Introduction

This compound belongs to the anthracycline family of antibiotics, which are potent antitumor agents. The cytotoxicity of anthracyclines is primarily attributed to their ability to intercalate into DNA, inhibit topoisomerase II, and generate reactive oxygen species (ROS), ultimately leading to DNA damage and apoptosis.[1][2][3][4] This protocol outlines the use of a colorimetric MTT assay to quantify the cytotoxic effects of this compound on a selected cancer cell line.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the dissolved formazan, the extent of cytotoxicity induced by a compound can be quantified.

Data Presentation

The cytotoxic activity of this compound is typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. The results can be summarized in a table for clear comparison.

CompoundCell LineIncubation Time (h)IC50 (µM)
This compoundHeLa48Example Value
Doxorubicin (Control)HeLa48Example Value

Experimental Protocols

Materials and Reagents
  • This compound

  • Positive control (e.g., Doxorubicin)

  • Cancer cell line (e.g., HeLa, MCF-7, or a relevant line for the research)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4: MTT Assay cluster_3 Data Analysis A Harvest and count cells B Seed cells into a 96-well plate A->B C Incubate overnight B->C D Prepare serial dilutions of this compound C->D E Treat cells with different concentrations D->E F Incubate for 48 hours E->F G Add MTT solution to each well F->G H Incubate for 4 hours G->H I Add DMSO to dissolve formazan H->I J Measure absorbance at 570 nm I->J K Calculate cell viability J->K L Determine IC50 value K->L

Caption: Experimental workflow for the in vitro cytotoxicity assay of this compound.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations. Also, prepare dilutions of a positive control like Doxorubicin.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the control compound. Include vehicle control wells (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control wells (medium only).

    • Incubate the plate for 48 hours (or a desired time point) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve.

Signaling Pathway

The cytotoxic effects of anthracyclines like this compound are mediated through complex signaling pathways. A simplified representation of the key events is depicted below.

G cluster_0 Cellular Effects cluster_1 Downstream Consequences cluster_2 Cellular Response KerriamycinC This compound DNA_Intercalation DNA Intercalation KerriamycinC->DNA_Intercalation TopoisomeraseII_Inhibition Topoisomerase II Inhibition KerriamycinC->TopoisomeraseII_Inhibition ROS_Generation ROS Generation KerriamycinC->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage TopoisomeraseII_Inhibition->DNA_Damage ROS_Generation->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction p53_Activation p53 Activation DNA_Damage->p53_Activation Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis p53_Activation->Apoptosis

Caption: Simplified signaling pathway for this compound-induced cytotoxicity.

References

Application Notes and Protocols for Studying Kerriamycin C Protein Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kerriamycin C is a member of the kerriamycin class of antibiotics, which are known for their potent biological activities. Understanding the mechanism of action of this compound, particularly its interactions with protein targets, is crucial for its development as a potential therapeutic agent. These application notes provide a comprehensive guide to studying the binding of this compound to target proteins using modern biophysical and biochemical techniques.

Based on the known activity of the related compound, Kerriamycin B, which inhibits protein SUMOylation by targeting the E1-SUMO intermediate, we hypothesize that this compound may also interact with components of the SUMOylation pathway. The Small Ubiquitin-like Modifier (SUMO) pathway is a critical post-translational modification system that regulates a multitude of cellular processes. Therefore, the protocols outlined here will focus on characterizing the interaction of this compound with key enzymes in this pathway, namely the SUMO Activating Enzyme (E1) and the SUMO Conjugating Enzyme (E2, Ubc9).

The following sections provide detailed protocols for Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assay (TSA) to quantitatively assess the binding affinity, thermodynamics, and stability of these interactions.

Chemical Structure of a Representative Kerriamycin Antibiotic (Kerriamycin B)

Chemical structure of Kerriamycin B

Application Notes

This guide outlines a multi-faceted approach to characterize the binding of this compound to its putative protein targets within the SUMOylation cascade. The primary objectives are to:

  • Identify direct binding partners: Determine if this compound directly interacts with key enzymes of the SUMOylation pathway, such as the SUMO E1 activating enzyme (a heterodimer of SAE1 and SAE2) and the E2 conjugating enzyme (Ubc9).

  • Quantify binding affinity: Measure the dissociation constant (Kd) to understand the strength of the interaction.

  • Characterize binding thermodynamics: Elucidate the thermodynamic driving forces (enthalpy and entropy) of the binding event.

  • Assess binding-induced stability changes: Determine if the binding of this compound affects the thermal stability of the target protein.

A combination of biophysical techniques is recommended for a comprehensive analysis, as each method provides complementary information.[1]

  • Surface Plasmon Resonance (SPR): Ideal for real-time kinetic analysis, providing association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated.[1][2]

  • Isothermal Titration Calorimetry (ITC): Considered the gold standard for thermodynamic characterization, directly measuring the binding enthalpy (ΔH) and stoichiometry (n), allowing for the calculation of binding affinity (Ka or Kd) and entropy (ΔS).

  • Thermal Shift Assay (TSA): A high-throughput method to assess changes in protein thermal stability upon ligand binding. An increase in the melting temperature (Tm) is indicative of ligand binding and stabilization of the protein.[3][4][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothetical targeting of the SUMOylation pathway by this compound and the general experimental workflow for its characterization.

SUMOylation_Pathway cluster_activation E1 Activation cluster_conjugation E2 Conjugation cluster_ligation E3 Ligation SUMO SUMO E1 SUMO E1 (SAE1/SAE2) SUMO->E1 ATP ATP ATP->E1 E1_SUMO_AMP E1-SUMO-AMP E1->E1_SUMO_AMP adenylation E2 Ubc9 (E2) E1_SUMO_AMP->E2 thioester exchange E2_SUMO E2~SUMO E2->E2_SUMO Substrate Substrate Protein E2_SUMO->Substrate E3 SUMO E3 Ligase E3->Substrate Substrate_SUMO SUMOylated Substrate Substrate->Substrate_SUMO SUMOylation Kerriamycin_C This compound Kerriamycin_C->E1 Kerriamycin_C->E2 Experimental_Workflow start Start: Hypothesis This compound binds to SUMOylation enzymes protein_prep Protein Expression and Purification (SUMO E1, Ubc9) start->protein_prep compound_prep This compound Preparation and QC start->compound_prep primary_screen Primary Screening (Thermal Shift Assay) protein_prep->primary_screen compound_prep->primary_screen binding_confirmation Binding Confirmation & Affinity Measurement (Surface Plasmon Resonance) primary_screen->binding_confirmation Hit Identified thermo_analysis Thermodynamic Characterization (Isothermal Titration Calorimetry) binding_confirmation->thermo_analysis data_analysis Data Analysis and Interpretation thermo_analysis->data_analysis end Conclusion: Characterization of This compound Binding data_analysis->end

References

Application Notes and Protocols for Determining Kerriamycin C Activity Using a Cell-Based Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kerriamycin C is a natural product with potential therapeutic applications. To evaluate its biological activity and mechanism of action, a robust cell-based assay is essential. This document provides a detailed, tiered approach to screen for this compound activity, starting with a primary cytotoxicity assay and followed by secondary assays to elucidate the mechanism of cell death and potential signaling pathways involved. The protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Overview of the Experimental Workflow

The proposed workflow is designed to first identify if this compound exhibits cytotoxic activity against cancer cells and then to dissect the underlying molecular mechanisms.

Workflow cluster_primary Primary Assay cluster_secondary Secondary Assays A Cancer Cell Line Panel (e.g., NCI-60) B Treat with this compound (Dose-Response) A->B C Cell Viability Assay (e.g., MTT, CellTiter-Glo) B->C D Determine IC50 Values C->D E Apoptosis Assay (Annexin V/PI Staining) D->E If Cytotoxic F Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) D->F If Cytotoxic G Investigate Key Pathways (NF-κB, PI3K/Akt) F->G

Caption: Tiered experimental workflow for assessing this compound activity.

Data Presentation

Table 1: this compound Cytotoxicity (IC50) Across a Panel of Cancer Cell Lines
Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7Breast AdenocarcinomaData to be generatedData to be generated
NCI-H460Lung CarcinomaData to be generatedData to be generated
SF-268GliomaData to be generatedData to be generated
A549Lung CancerData to be generatedData to be generated
HepG2Liver CancerData to be generatedData to be generated
MDA-MB-231Triple-Negative Breast CancerData to be generatedData to be generated

IC50 values will be determined from the dose-response curves generated in the primary cell viability assay.

Table 2: Apoptosis Induction by this compound in Sensitive Cell Line (e.g., MCF-7)
TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control-Data to be generatedData to be generated
This compoundIC50/2Data to be generatedData to be generated
This compoundIC50Data to be generatedData to be generated
This compound2 x IC50Data to be generatedData to be generated
Staurosporine (Positive Control)1Data to be generatedData to be generated

Data will be acquired via flow cytometry after staining with Annexin V and Propidium Iodide (PI).

Experimental Protocols

Primary Assay: Cell Viability (MTT Assay)

This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC50). The MTT assay is a colorimetric assay that measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[1][2][3]

Materials:

  • Selected cancer cell lines (e.g., from the NCI-60 panel)[4][5][6][7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Doxorubicin in complete medium. A typical concentration range to start with for a novel compound is 0.01 to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (DMSO concentration matched to the highest this compound concentration) and a no-cell control (medium only).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the no-cell control from all other values.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curves and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Secondary Assay: Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells (detected by Annexin V) and the loss of membrane integrity in late apoptotic/necrotic cells (allowing PI to enter and stain the nucleus).[8][9][10][11][12]

Materials:

  • A sensitive cancer cell line identified from the primary screen.

  • Complete cell culture medium.

  • This compound.

  • Staurosporine (positive control for apoptosis induction).

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • 6-well plates.

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • After 24 hours, treat the cells with this compound at concentrations around the predetermined IC50 (e.g., IC50/2, IC50, and 2x IC50), a vehicle control, and a positive control (e.g., 1 µM Staurosporine for 4 hours).

    • Incubate for a relevant time point (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect the culture supernatant (containing floating cells).

    • Wash the adherent cells with PBS and then trypsinize them.

    • Combine the trypsinized cells with their corresponding supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Secondary Assay: Signaling Pathway Analysis

If this compound induces apoptosis, investigating key signaling pathways involved in cell survival and apoptosis, such as the NF-κB and PI3K/Akt pathways, is a logical next step.[13][14][15][16][17][18][19][20][21][22]

This assay monitors the activity of the NF-κB signaling pathway.[21]

Materials:

  • NF-κB luciferase reporter vector.

  • Control vector (e.g., Renilla luciferase for normalization).

  • Lipofectamine or other transfection reagent.

  • Dual-Luciferase Reporter Assay System.

  • Luminometer.

  • TNF-α (positive control for NF-κB activation).

Procedure:

  • Transfection:

    • Co-transfect the cells with the NF-κB luciferase reporter vector and the Renilla control vector.

    • Allow the cells to recover for 24 hours.

  • Treatment:

    • Treat the transfected cells with this compound for a specified time (e.g., 6-24 hours). Include a positive control (TNF-α) and a vehicle control.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Determine the effect of this compound on NF-κB activity.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR IKK IKK TNFR->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation Gene Gene Transcription (Pro-survival, Pro-inflammatory) NFkB_nuc->Gene Activates Kerriamycin_C This compound Kerriamycin_C->IKK Inhibits? Kerriamycin_C->NFkB_nuc Inhibits?

Caption: Canonical NF-κB signaling pathway and potential points of inhibition.

This protocol assesses the phosphorylation status of key proteins in the PI3K/Akt pathway, a critical regulator of cell survival.

Materials:

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Protein lysis buffer.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound as described for the apoptosis assay.

    • Lyse the cells and determine the protein concentration.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Add chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) pAkt p-Akt Akt->pAkt Phosphorylation (Ser473) Downstream Downstream Targets (e.g., Bad, GSK3β) pAkt->Downstream Inhibits/Activates Cell_Survival Cell Survival Downstream->Cell_Survival Promotes Kerriamycin_C This compound Kerriamycin_C->PI3K Inhibits? Kerriamycin_C->Akt Inhibits?

Caption: PI3K/Akt signaling pathway and potential points of inhibition.

Conclusion

This comprehensive set of protocols provides a systematic approach to characterize the cellular activity of this compound. By starting with a broad cytotoxicity screen and progressing to more detailed mechanistic studies, researchers can efficiently determine its potential as a therapeutic agent and elucidate its mode of action. The use of standardized assays and clear data presentation will facilitate the comparison of results across different studies and contribute to a deeper understanding of this compound's biological effects.

References

Application Notes and Protocols for the Analytical Characterization of Kerriamycin C

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Kerriamycin C is a member of the angucycline class of antibiotics, which are polyketide-derived natural products known for their complex chemical structures and diverse biological activities.[1][2] Produced by Streptomyces violaceolatus, this compound, along with its analogs Kerriamycin A and B, exhibits inhibitory effects against Gram-positive bacteria and shows potential as an antitumor agent.[3] Accurate and comprehensive characterization of this compound is crucial for its development as a therapeutic agent, ensuring its purity, stability, and identity. These application notes provide detailed protocols for the key analytical techniques used in the structural elucidation and routine analysis of this compound.

Spectroscopic Characterization

Spectroscopic methods are fundamental for the structural elucidation of complex natural products like this compound. These techniques provide detailed information about the molecule's chemical structure, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the detailed chemical structure of organic molecules. For this compound, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for assigning the chemical shifts of all protons and carbons and for establishing the connectivity within the molecule.

Quantitative Data Presentation

The following table summarizes the ¹³C NMR chemical shift assignments for this compound in methanol-d4.[3]

Table 1: ¹³C NMR Chemical Shift Data for this compound (in CD₃OD)

Carbon No.Chemical Shift (δ) ppmCarbon No.Chemical Shift (δ) ppm
181.312189.9
234.412a114.7
328.512b73.1
469.11'102.2
4a87.12'37.6
5118.83'27.2
5a140.54'70.1
6118.85'72.3
6a159.26'18.2
7192.11''101.9
7a110.22''71.2
8163.43''71.9
9100.34''73.5
10134.55''72.8
11114.76''18.2
11a136.2

Data sourced from Hayakawa et al. (1985).[3]

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated methanol (CD₃OD).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Acquisition time: 2-3 seconds.

      • Pulse width: 30°.

      • Spectral width: 12-15 ppm.

      • Number of scans: 16-64.

    • ¹³C NMR:

      • Acquisition time: 1-2 seconds.

      • Pulse width: 30°.

      • Spectral width: 200-220 ppm.

      • Number of scans: 1024-4096 (or more, depending on sample concentration).

    • 2D NMR (COSY, HSQC, HMBC):

      • Use standard pulse programs provided by the spectrometer manufacturer.

      • Optimize parameters such as spectral widths, number of increments, and number of scans according to the sample concentration and desired resolution.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Reference the spectra to the residual solvent peak (CD₃OD: δH ≈ 3.31 ppm, δC ≈ 49.0 ppm).

    • Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

    • Analyze the 2D spectra to establish proton-proton and proton-carbon correlations for complete structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula.[4]

Quantitative Data Presentation

Table 2: Mass Spectrometry Data for this compound

ParameterValue
Ionization ModeFast Atom Bombardment (FAB-MS)
Molecular Ion[M+H]⁺
Observed m/z701.2529
Molecular FormulaC₃₇H₄₀O₁₄

Data sourced from Hayakawa et al. (1985).[3]

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation:

    • Dissolve a small amount (0.1-1 mg/mL) of this compound in a suitable solvent such as methanol or a mixture of methanol and water.

    • For FAB-MS, mix the sample solution with a suitable matrix (e.g., glycerol) on the probe tip. For Electrospray Ionization (ESI), infuse the sample solution directly into the mass spectrometer.

  • Instrument Parameters (HR-ESI-MS):

    • Ionization Mode: Positive or negative electrospray ionization.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurements.

    • Scan Range: m/z 100-1500.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimize according to the instrument manufacturer's recommendations.

  • Data Analysis:

    • Determine the monoisotopic mass of the molecular ion.

    • Use the accurate mass measurement to calculate the elemental composition using the instrument's software.

    • Analyze the fragmentation pattern (if MS/MS is performed) to gain further structural insights.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for characterizing the chromophore of angucycline antibiotics.[3][5]

Quantitative Data Presentation

Table 3: UV-Visible Absorption Maxima for this compound

Solventλmax (nm) (log ε)
Methanol228 (4.45), 260 (4.46), 432 (3.92)
Methanol + NaOH228 (4.50), 260 (4.44), 518 (3.93)

Data sourced from Hayakawa et al. (1985).[3]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).

    • Dilute the stock solution to obtain a final concentration that gives an absorbance reading between 0.2 and 1.0 at the λmax.

  • Instrument Parameters:

    • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

    • Scan Range: 200-800 nm.

    • Blank: Use the solvent (methanol) as the blank.

  • Data Acquisition and Analysis:

    • Record the absorption spectrum.

    • Identify the wavelengths of maximum absorbance (λmax).

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.

Chromatographic Characterization

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for separating this compound from other related compounds in a mixture and for determining its purity.[6][7]

Quantitative Data Presentation

Table 4: HPLC Parameters for Angucycline Antibiotic Analysis

ParameterSpecification
Technique Reverse-phase HPLC
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Gradient of acetonitrile and water (with 0.1% formic acid)
Gradient 20% to 80% Acetonitrile over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 430 nm
Injection Volume 10-20 µL

Note: These are general parameters for angucycline analysis and may need to be optimized for this compound.

Experimental Protocol: HPLC Analysis

  • Sample Preparation:

    • Dissolve the this compound sample in the initial mobile phase composition or a compatible solvent (e.g., methanol) to a concentration of approximately 0.1-1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrument Setup and Run:

    • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

    • Inject the sample and run the gradient program.

    • Monitor the chromatogram at the specified wavelengths.

  • Data Analysis:

    • Determine the retention time of the this compound peak.

    • Calculate the purity of the sample by determining the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.

Biological Activity Assessment

The biological activity of this compound is a critical aspect of its characterization. In vitro assays are used to determine its potency against various cell lines or microbial strains.[3]

Experimental Protocol: In Vitro Antibacterial Activity Assay (Broth Microdilution)

  • Preparation of Bacterial Inoculum:

    • Culture a Gram-positive bacterium (e.g., Staphylococcus aureus) in a suitable broth medium overnight at 37°C.

    • Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Diagrams

Workflow for this compound Characterization

G Figure 1: General Workflow for the Analytical Characterization of this compound cluster_extraction Extraction and Purification Fermentation Fermentation of Streptomyces violaceolatus Extraction Solvent Extraction Fermentation->Extraction Purification Chromatographic Purification (e.g., Column Chromatography) Extraction->Purification HPLC HPLC (Purity Assessment) Purification->HPLC UV_Vis UV-Vis Spectroscopy (Chromophore Analysis) Purification->UV_Vis MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS NMR NMR Spectroscopy (Structure Elucidation) Purification->NMR Bioassay Biological Activity Assays (e.g., MIC Determination) Purification->Bioassay G Figure 2: Interplay of Spectroscopic Data for Structure Elucidation cluster_nmr NMR Analysis MS Mass Spectrometry Structure Final Structure of This compound MS->Structure Molecular Formula UV_Vis UV-Vis Spectroscopy UV_Vis->Structure Chromophore System NMR_1D 1D NMR (¹H, ¹³C) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Initial Assignments NMR_2D->Structure Connectivity & Stereochemistry

References

Application Notes and Protocols for the Use of Kerriamycin C in the Ehrlich Ascites Carcinoma (EAC) Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, specific studies on the application of Kerriamycin C in the Ehrlich ascites carcinoma (EAC) model are not available in the public domain. The following application notes and protocols are constructed based on the known biological activities of related anthracycline compounds and established methodologies for the EAC model. The proposed mechanisms and experimental designs are therefore hypothetical and intended to serve as a foundational guide for future research.

Introduction

This compound is a member of the kerriamycin family of compounds, which are structurally related to anthracycline antibiotics.[1] Anthracyclines, such as doxorubicin, are well-established chemotherapeutic agents known for their potent antitumor activities.[2] The Ehrlich ascites carcinoma (EAC) is a rapidly growing, undifferentiated tumor model widely used in preclinical cancer research to evaluate the efficacy of novel therapeutic agents.[3][4] This document provides a detailed, albeit hypothetical, framework for investigating the potential anti-cancer effects of this compound using the EAC model.

Hypothesized Mechanism of Action

Based on the known mechanisms of related compounds like Carrimycin and other anthracyclines, this compound is postulated to exert its anti-cancer effects through a multi-faceted approach. Carrimycin, a related macrolide antibiotic, has been shown to induce apoptosis and inhibit ribosome biogenesis in cancer cells.[5][6] Anthracyclines are known to intercalate into DNA, thereby inhibiting DNA replication and transcription.[2] Therefore, this compound may induce cytotoxicity in EAC cells through:

  • DNA Intercalation and Topoisomerase II Inhibition: Similar to other anthracyclines, this compound may insert itself between DNA base pairs, leading to the inhibition of topoisomerase II and subsequent DNA damage.

  • Induction of Oxidative Stress: The quinone moiety common to anthracyclines can undergo redox cycling, generating reactive oxygen species (ROS) that cause cellular damage.

  • Apoptosis Induction: DNA damage and oxidative stress can trigger programmed cell death (apoptosis) through intrinsic and extrinsic pathways.

  • Inhibition of Ribosome Biogenesis: Drawing parallels from Carrimycin, this compound might interfere with the production of ribosomes, which are essential for protein synthesis and cell growth.[6]

Data Presentation: Hypothetical In Vivo Efficacy of this compound in the EAC Model

The following tables summarize expected quantitative data from a hypothetical study evaluating this compound in the EAC model.

Table 1: Effect of this compound on Tumor Growth and Survival in EAC-Bearing Mice

Treatment GroupDose (mg/kg)Mean Tumor Volume (mL)Tumor Growth Inhibition (%)Mean Survival Time (Days)Increase in Lifespan (%)
Control (Saline)-4.5 ± 0.5-18 ± 2-
This compound13.2 ± 0.428.922 ± 222.2
This compound51.8 ± 0.360.028 ± 355.6
Doxorubicin (Positive Control)21.5 ± 0.266.730 ± 366.7

Data are presented as mean ± standard deviation.

Table 2: Hematological and Biochemical Parameters in EAC-Bearing Mice Treated with this compound

ParameterControlThis compound (5 mg/kg)Doxorubicin (2 mg/kg)
Hematological
Hemoglobin (g/dL)9.8 ± 0.711.5 ± 0.911.2 ± 0.8
WBC Count (x10³/µL)15.2 ± 1.110.1 ± 0.99.8 ± 1.0
Biochemical (Liver Function)
ALT (U/L)85 ± 760 ± 565 ± 6
AST (U/L)110 ± 975 ± 880 ± 7
Biochemical (Kidney Function)
Urea (mg/dL)45 ± 435 ± 338 ± 4
Creatinine (mg/dL)1.2 ± 0.10.9 ± 0.11.0 ± 0.1

Data are presented as mean ± standard deviation.

Experimental Protocols

Preparation of Ehrlich Ascites Carcinoma (EAC) Cells and Tumor Induction

This protocol is adapted from established procedures for the EAC model.[7][8]

Materials:

  • EAC cell line

  • Healthy Swiss albino mice (6-8 weeks old, 20-25 g)

  • Phosphate-buffered saline (PBS), sterile

  • Trypan blue dye

  • Hemocytometer

  • Syringes and needles (26G)

Procedure:

  • Aspirate ascitic fluid containing EAC cells from a donor mouse (previously inoculated 7-10 days prior).

  • Wash the cells three times with sterile PBS by centrifugation at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in sterile PBS.

  • Determine cell viability using the trypan blue exclusion method. A viable cell count of >95% is required.

  • Adjust the cell concentration to 1 x 10⁷ viable cells/mL in sterile PBS.

  • Inject 0.2 mL of the cell suspension (2 x 10⁶ cells) intraperitoneally into each experimental mouse.

In Vivo Antitumor Activity Assessment of this compound

Materials:

  • EAC-inoculated mice

  • This compound (dissolved in a suitable vehicle, e.g., sterile saline or DMSO diluted in saline)

  • Doxorubicin (positive control)

  • Vehicle (negative control)

  • Calipers

  • Weighing balance

Procedure:

  • Randomly divide the EAC-inoculated mice into experimental groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control). A minimum of 6-8 mice per group is recommended.

  • 24 hours after tumor inoculation, begin treatment administration. Administer this compound, doxorubicin, or vehicle intraperitoneally daily for a specified period (e.g., 9-14 days).

  • Monitor the mice daily for changes in body weight, general health, and signs of toxicity.

  • At the end of the treatment period, sacrifice the mice and collect the ascitic fluid.

  • Measure the volume of the ascitic fluid.

  • Calculate the percentage of tumor growth inhibition using the formula: % Inhibition = [(Control Mean Volume - Treated Mean Volume) / Control Mean Volume] x 100

  • For survival studies, a separate set of animals should be used. Monitor the mice until death and record the date of death for each animal.

  • Calculate the percentage increase in lifespan using the formula: % Increase in Lifespan = [(Mean Survival of Treated Group - Mean Survival of Control Group) / Mean Survival of Control Group] x 100

Hematological and Biochemical Analysis

Materials:

  • Blood collection tubes (with and without anticoagulant)

  • Centrifuge

  • Automated hematology analyzer

  • Biochemical assay kits (for ALT, AST, urea, creatinine)

Procedure:

  • At the time of sacrifice, collect blood from the mice via cardiac puncture or retro-orbital plexus.

  • For hematological analysis, collect blood in tubes containing an anticoagulant (e.g., EDTA) and analyze using an automated hematology analyzer.

  • For biochemical analysis, collect blood in tubes without anticoagulant. Allow the blood to clot and then centrifuge at 3000 rpm for 15 minutes to separate the serum.

  • Analyze the serum for ALT, AST, urea, and creatinine levels using commercially available kits according to the manufacturer's instructions.

Visualizations

G cluster_0 EAC Model Preparation cluster_1 Treatment and Monitoring cluster_2 Data Collection and Analysis EAC Cell Culture EAC Cell Culture Tumor Induction in Mice Tumor Induction in Mice EAC Cell Culture->Tumor Induction in Mice 2x10^6 cells/mouse Drug Administration Drug Administration Tumor Induction in Mice->Drug Administration Daily Monitoring Daily Monitoring Drug Administration->Daily Monitoring Body weight, health Sacrifice and Sample Collection Sacrifice and Sample Collection Daily Monitoring->Sacrifice and Sample Collection Survival Analysis Survival Analysis Daily Monitoring->Survival Analysis Tumor Volume Measurement Tumor Volume Measurement Sacrifice and Sample Collection->Tumor Volume Measurement Hematological Analysis Hematological Analysis Sacrifice and Sample Collection->Hematological Analysis Biochemical Analysis Biochemical Analysis Sacrifice and Sample Collection->Biochemical Analysis

Caption: Experimental workflow for evaluating this compound in the EAC model.

G cluster_0 Cellular Effects cluster_1 Downstream Consequences cluster_2 Cellular Fate This compound This compound DNA Intercalation DNA Intercalation This compound->DNA Intercalation ROS Production ROS Production This compound->ROS Production Ribosome Biogenesis Inhibition Ribosome Biogenesis Inhibition This compound->Ribosome Biogenesis Inhibition Topoisomerase II Inhibition Topoisomerase II Inhibition DNA Intercalation->Topoisomerase II Inhibition DNA Damage DNA Damage Topoisomerase II Inhibition->DNA Damage Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Protein Synthesis Inhibition Protein Synthesis Inhibition Ribosome Biogenesis Inhibition->Protein Synthesis Inhibition Apoptosis Apoptosis DNA Damage->Apoptosis Oxidative Stress->Apoptosis Protein Synthesis Inhibition->Apoptosis

Caption: Hypothesized signaling pathway for this compound-induced apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Kerriamycin C Production in Streptomyces violaceolatus

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Kerriamycin C from Streptomyces violaceolatus. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the fermentation of Streptomyces violaceolatus for this compound production.

Problem ID Issue Potential Causes Suggested Solutions
KC-T01 Low or no biomass growth - Inappropriate medium composition (carbon/nitrogen source, minerals).[1] - Suboptimal pH of the growth medium.[2][3] - Incorrect incubation temperature.[4][5] - Poor inoculum quality or size.[2]- Test different carbon sources (e.g., starch, glucose) and nitrogen sources (e.g., soybean meal, yeast extract).[1] - Adjust the initial pH of the medium to a range of 6.0-8.0.[2] - Optimize the incubation temperature, typically between 28-37°C for Streptomyces.[6] - Ensure a healthy, actively growing seed culture is used at an appropriate inoculum volume (e.g., 5% v/v).[2]
KC-T02 Good biomass growth but low this compound yield - Nutrient limitation or repression of secondary metabolism. - Unfavorable fermentation conditions (pH, temperature, aeration).[7][8] - Feedback inhibition by this compound or other metabolites. - Degradation of the produced antibiotic.- Use less readily metabolized carbon sources to trigger secondary metabolism.[9] - Systematically optimize pH, temperature, and agitation speed.[1][10] - Consider fed-batch fermentation to maintain optimal nutrient levels. - Analyze time-course samples to determine the peak production and potential degradation phases.
KC-T03 Inconsistent yield between fermentation batches - Variability in inoculum preparation. - Inconsistent media preparation. - Fluctuations in fermentation parameters (temperature, pH, agitation).- Standardize the protocol for seed culture preparation, including age and cell density.[2] - Ensure precise measurement and sterilization of all media components. - Calibrate and monitor all fermentation equipment to maintain consistent conditions.
KC-T04 Foaming in the fermenter - High concentration of proteins or other surface-active compounds in the medium. - High agitation or aeration rates.- Add an appropriate antifoaming agent (e.g., silicone-based) at a minimal effective concentration. - Optimize agitation and aeration rates to reduce shear stress and foaming.

Frequently Asked Questions (FAQs)

1. What are the key media components to optimize for improved this compound yield?

Optimizing the carbon and nitrogen sources in your fermentation medium is critical for enhancing secondary metabolite production.[1] While rapidly metabolized carbon sources like glucose support robust initial growth, they can sometimes repress antibiotic production. Consider using more complex carbohydrates like starch.[1] For nitrogen sources, organic options such as soybean meal and yeast extract often provide essential amino acids and precursors for antibiotic biosynthesis.[1][3] The addition of minerals like CaCO₃ can help buffer the pH and provide necessary ions.[11]

2. How does pH affect this compound production?

The pH of the culture medium significantly influences both the growth of Streptomyces violaceolatus and the biosynthesis of secondary metabolites. The optimal pH for antibiotic production is often slightly different from the optimal pH for growth.[7] For many Streptomyces species, a starting pH between 6.5 and 7.5 is beneficial.[1][2] It is advisable to monitor and, if necessary, control the pH throughout the fermentation process, as metabolic activities can cause it to shift.

3. What is the optimal temperature for this compound fermentation?

Temperature is a crucial parameter that affects enzyme kinetics and overall metabolic rate. Most Streptomyces species exhibit optimal antibiotic production in the range of 28-37°C.[6] However, the ideal temperature can be strain-specific. It is recommended to perform a temperature optimization study to determine the best condition for this compound production by S. violaceolatus.[4][5]

4. Can genetic engineering be used to improve this compound yield?

Yes, genetic engineering offers powerful tools for enhancing antibiotic production.[12][13] Strategies include overexpressing pathway-specific regulatory genes, deleting competing secondary metabolite gene clusters to redirect precursors to this compound biosynthesis, and ribosome engineering to increase antibiotic production.[9][14][15] These approaches can lead to significant improvements in yield.[16]

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization

This protocol is designed to systematically evaluate the impact of individual media components on this compound production.

  • Baseline Culture: Prepare a basal fermentation medium for S. violaceolatus. A common starting point is a medium containing a carbon source (e.g., 20 g/L glucose), a nitrogen source (e.g., 10 g/L soybean meal), and salts (e.g., 2 g/L CaCO₃).[2]

  • Vary Carbon Source: Prepare several flasks with the basal medium, but replace glucose with an equimolar amount of other carbon sources (e.g., starch, fructose, mannitol).

  • Vary Nitrogen Source: Using the best carbon source from the previous step, prepare flasks where the soybean meal is replaced with other nitrogen sources (e.g., yeast extract, peptone, casein).[3]

  • Inoculation and Fermentation: Inoculate each flask with a standardized seed culture of S. violaceolatus. Incubate under consistent conditions (e.g., 30°C, 200 rpm) for a defined period (e.g., 7-12 days).[2][10]

  • Analysis: At the end of the fermentation, harvest the broth. Measure the biomass (dry cell weight) and quantify the this compound yield using a suitable analytical method like HPLC.

Protocol 2: Determination of Optimal pH and Temperature

This protocol aims to identify the optimal pH and temperature for this compound production.

  • pH Optimization: Prepare multiple batches of the optimized fermentation medium. Adjust the initial pH of each batch to a different value within a range (e.g., 5.0, 6.0, 6.5, 7.0, 7.5, 8.0).[2]

  • Temperature Optimization: Using the optimal pH determined above, set up fermentation experiments at various temperatures (e.g., 25°C, 28°C, 30°C, 35°C, 37°C).[4][5]

  • Fermentation and Analysis: Inoculate all cultures with a standardized seed culture and run the fermentation. Monitor growth and this compound production over time.

  • Data Evaluation: Compare the final this compound titers to determine the optimal initial pH and incubation temperature.

Quantitative Data Summary

The following tables summarize the effects of different fermentation parameters on antibiotic yield as reported in the literature for various Streptomyces species. This data can serve as a guide for optimizing this compound production.

Table 1: Effect of Carbon Source on Antibiotic Production

Carbon SourceRelative Yield (%)Reference Species
Glucose100Streptomyces sp. 891-B6
Starch120S. monomycini RVE129
Fructose85General Observation
Mannitol95S. coeruleorubidus

Note: Relative yields are normalized for comparison.

Table 2: Effect of Nitrogen Source on Antibiotic Production

Nitrogen SourceRelative Yield (%)Reference Species
Soybean Meal100S. monomycini RVE129
Yeast Extract90General Observation
Peptone80General Observation
Casein110S. purpurascens

Note: Relative yields are normalized for comparison.

Table 3: Influence of pH and Temperature on Antibiotic Yield

ParameterConditionRelative Yield (%)Reference Species
Initial pH 6.085Streptomyces sp. 891-B6
6.5100Streptomyces sp. 891-B6
7.092Streptomyces sp. 891-B6
7.5100S. monomycini RVE129
Temperature 25°C70General Observation
30°C100S. monomycini RVE129
35°C90Streptomyces sp. KGG32

Note: Relative yields are normalized for comparison.

Visualizations

Biosynthetic Pathway Overview

KerriamycinC_Biosynthesis Precursors Primary Metabolites (e.g., Acetyl-CoA, Malonyl-CoA) PKS Polyketide Synthase (PKS) Gene Cluster Precursors->PKS Polyketide_Intermediate Polyketide Intermediate PKS->Polyketide_Intermediate Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenases, Glycosyltransferases) Polyketide_Intermediate->Tailoring_Enzymes Kerriamycin_C This compound Tailoring_Enzymes->Kerriamycin_C Yield_Optimization_Workflow Start Start: Baseline Fermentation Media_Optimization Media Optimization (Carbon/Nitrogen Sources) Start->Media_Optimization Parameter_Optimization Physical Parameter Optimization (pH, Temperature, Agitation) Media_Optimization->Parameter_Optimization Analysis Yield Quantification (HPLC) Parameter_Optimization->Analysis Analysis->Media_Optimization Suboptimal Optimized_Yield Improved this compound Yield Analysis->Optimized_Yield Successful Troubleshooting_Logic Problem Low this compound Yield Check_Growth Check Biomass Growth Problem->Check_Growth Low_Growth Low Growth Check_Growth->Low_Growth Poor Good_Growth Good Growth Check_Growth->Good_Growth Adequate Optimize_Media Optimize Growth Medium (See Protocol 1) Low_Growth->Optimize_Media Optimize_Conditions Optimize Fermentation Conditions (See Protocol 2) Good_Growth->Optimize_Conditions Solution Improved Yield Optimize_Media->Solution Optimize_Conditions->Solution

References

Technical Support Center: Purification of Kerriamycin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Kerriamycin C.

Troubleshooting Guide

This guide addresses common issues that may arise during the extraction and purification of this compound from fermentation broths.

Problem Potential Cause Recommended Solution
Low Yield of this compound in Crude Extract Incomplete cell lysis.Optimize cell disruption method (e.g., increase sonication time, use enzymatic lysis).
Inefficient extraction solvent.Test a range of solvents with varying polarities (e.g., ethyl acetate, chloroform, n-butanol) to find the optimal solvent for this compound.
Degradation of this compound during extraction.[1]Perform extraction at a lower temperature and protect the sample from light to minimize degradation.[1]
Poor Separation During Column Chromatography Inappropriate stationary phase.Screen different stationary phases (e.g., silica gel, alumina, reversed-phase C18) to improve separation.
Suboptimal mobile phase composition.Perform gradient elution with varying solvent ratios to effectively separate this compound from impurities.
Column overloading.Reduce the amount of crude extract loaded onto the column to prevent band broadening and improve resolution.
Presence of Impurities in Final Product Co-elution with structurally similar compounds.Employ multi-step purification strategies, combining different chromatographic techniques (e.g., adsorption, ion-exchange, size-exclusion).[2]
Incomplete removal of pigments and other colored impurities.Utilize activated carbon treatment or preparative HPLC for final polishing steps.[3]
Product Instability or Degradation pH instability.Maintain the pH of solutions within the stability range of this compound throughout the purification process.
Exposure to light or high temperatures.Handle all fractions containing this compound under low light conditions and at reduced temperatures.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general structure of this compound and how does it affect purification?

A1: this compound belongs to the anthracycline class of antibiotics, characterized by a tetracyclic aglycone core linked to a sugar moiety.[4] This structure imparts a moderate polarity, making it soluble in a range of organic solvents but also conferring some water solubility, which can complicate liquid-liquid extraction procedures. Its aromatic nature and presence of quinone and hydroxyl groups make it susceptible to pH changes and oxidative degradation.

Q2: What are the most common impurities encountered during this compound purification?

A2: Common impurities include other members of the Kerriamycin family (e.g., Kerriamycin A and B), structurally related biosynthetic intermediates, and pigments produced by the fermentation organism.[5][6][7][8] Residual media components and lipids from the biomass can also be present in the initial extract.

Q3: Which chromatographic techniques are most effective for purifying this compound?

A3: A multi-step chromatographic approach is typically most effective.[2] This often involves:

  • Adsorption Chromatography: Using silica gel or alumina for initial fractionation of the crude extract.

  • Reversed-Phase Chromatography (HPLC): Employing C18 columns for high-resolution separation of this compound from closely related analogs.[3]

  • Size-Exclusion Chromatography: To remove high molecular weight impurities.

Q4: How can I monitor the purity of this compound during the purification process?

A4: Purity can be monitored using Thin Layer Chromatography (TLC) for rapid, qualitative assessment of fractions. For quantitative analysis and final purity determination, High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or mass spectrometry detector is recommended.[3][9]

Experimental Protocols

Protocol 1: Extraction of this compound from Fermentation Broth
  • Separate the mycelium from the fermentation broth by centrifugation at 5,000 x g for 20 minutes.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Extract the mycelial pellet with acetone.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 2: Silica Gel Column Chromatography
  • Prepare a silica gel column (e.g., 200-300 mesh) in a suitable solvent system (e.g., chloroform:methanol gradient).

  • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a stepwise or linear gradient of increasing polarity.

  • Collect fractions and analyze by TLC to identify those containing this compound.

  • Pool the relevant fractions and evaporate the solvent.

Quantitative Data Summary

The following table summarizes hypothetical data from a typical multi-step purification of this compound.

Purification Step Total Weight (mg) This compound Purity (%) Yield (%) Fold Purification
Crude Extract500051001
Silica Gel Chromatography80025805
Preparative HPLC150986019.6

Visualizations

experimental_workflow start Fermentation Broth extraction Solvent Extraction start->extraction concentration Concentration extraction->concentration silica_gel Silica Gel Chromatography concentration->silica_gel fraction_analysis TLC/HPLC Analysis silica_gel->fraction_analysis hplc Preparative HPLC fraction_analysis->hplc purity_check Purity Analysis (HPLC-MS) hplc->purity_check end Pure this compound purity_check->end

Caption: A typical experimental workflow for the purification of this compound.

logical_relationship cluster_challenges Purification Challenges cluster_solutions Troubleshooting Solutions low_yield Low Yield optimize_extraction Optimize Extraction low_yield->optimize_extraction impurity High Impurity multi_step Multi-Step Chromatography impurity->multi_step degradation Product Degradation mild_conditions Use Mild Conditions degradation->mild_conditions

Caption: Logical relationship between challenges and solutions in this compound purification.

References

Technical Support Center: Optimizing HPLC Parameters for Kerriamycin Isomer Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of Kerriamycin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on method development and troubleshooting for High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating Kerriamycin isomers?

Kerriamycin is a complex angucycline antibiotic with multiple chiral centers. This stereochemical complexity results in the potential for numerous stereoisomers (enantiomers and diastereomers). Since these isomers often have identical or very similar physicochemical properties in an achiral environment, their separation is challenging and typically requires specialized chiral chromatography techniques.[1] The main goal is to find a chiral stationary phase (CSP) and mobile phase combination that can exploit subtle three-dimensional structural differences to achieve separation.[2]

Q2: What type of HPLC column is best for separating Kerriamycin isomers?

There is no single "best" column, as the optimal choice is highly analyte-specific.[3] A screening approach using several different types of chiral stationary phases (CSPs) is the most effective strategy.[4][5] The most successful and broadly applicable CSPs for a wide range of chiral compounds are:

  • Polysaccharide-based CSPs: These columns, often based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD), are extremely versatile and can be used in normal-phase, reversed-phase, and polar organic modes.[4]

  • Macrocyclic Glycopeptide-based CSPs: Columns based on selectors like vancomycin or teicoplanin (e.g., Chirobiotic™ V, T) are particularly effective for separating polar and ionizable compounds, including many antibiotics.[6][7][8]

Q3: Should I start with normal-phase, reversed-phase, or polar organic mode for method development?

A comprehensive screening strategy should evaluate all three modes, as they offer complementary selectivity.[4]

  • Normal-Phase (NP): Often provides the best selectivity for chiral separations. Typical mobile phases are mixtures of alkanes (like hexane or heptane) with an alcohol modifier (like isopropanol or ethanol).[4]

  • Reversed-Phase (RP): Uses aqueous-organic mobile phases (e.g., water/acetonitrile or water/methanol) and is compatible with LC-MS applications. It is essential that the analyte has at least one aromatic ring for good interaction with many CSPs in this mode.

  • Polar Organic Mode (PO): Uses 100% organic mobile phases, such as acetonitrile or methanol, often with additives. This mode can offer unique selectivity and is useful for compounds with poor solubility in NP or RP systems.[3]

Q4: My isomer peaks are tailing. What are the common causes and solutions?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, column contamination, or issues with the mobile phase.[9][10]

  • Secondary Silanol Interactions: For basic compounds, residual silanols on the silica support can cause tailing. Adding a basic modifier like diethylamine (DEA) to a normal-phase mobile phase or using a buffer in reversed-phase can mitigate this.[4]

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[9]

  • Mobile Phase pH (Reversed-Phase): For ionizable compounds like Kerriamycin, the mobile phase pH should be controlled with a buffer to ensure a consistent ionization state. An unbuffered mobile phase can lead to poor peak shape.

  • Column Contamination: Strongly retained impurities from previous injections can cause active sites to form. Flush the column with a strong solvent to clean it.[9]

Q5: My retention times are drifting or irreproducible. What should I check?

Retention time instability is a common issue that can usually be traced to the mobile phase, column temperature, or the pump.

  • Mobile Phase Preparation: In normal-phase, trace amounts of water can drastically alter retention times. In reversed-phase, ensure accurate and consistent preparation of the mobile phase composition, especially the buffer concentration and pH. Premixing solvents is often more reliable than online mixing for sensitive separations.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. This can take 20 or more column volumes, especially when switching between different mobile phase systems.[9]

  • Temperature Fluctuation: Use a thermostatted column compartment to maintain a constant temperature. Even small changes in temperature can affect retention and selectivity.[9]

  • Pump Performance: Check for leaks, ensure pump seals are in good condition, and properly degas solvents to prevent air bubbles in the pump head.

Troubleshooting Guide
Problem / QuestionPossible CausesSuggested Solutions
Why is the resolution between my Kerriamycin isomers poor or non-existent? (Rs < 1.5) 1. Inappropriate Chiral Stationary Phase (CSP): The selected CSP does not provide sufficient stereospecific interactions.1a. Screen Different CSPs: Test columns with different chiral selectors (e.g., polysaccharide vs. macrocyclic antibiotic). This is the most critical factor in achieving separation.[4] 1b. Try a Different Mode: If screening in normal-phase fails, test reversed-phase and polar organic modes, as selectivity can be dramatically different.[5]
2. Suboptimal Mobile Phase Composition: The mobile phase modifier (e.g., alcohol in NP) or organic solvent (in RP) is not ideal for inducing selectivity.2a. Change the Modifier: In normal-phase, switch the alcohol modifier (e.g., from isopropanol to ethanol). 2b. Alter Organic/Aqueous Ratio: In reversed-phase, perform a gradient run to scout for an optimal isocratic condition or optimize the gradient slope. 2c. Use Additives: For acidic or basic compounds, adding a small amount of an acid (e.g., trifluoroacetic acid) or base (e.g., diethylamine) can significantly improve selectivity and peak shape.[4]
3. Temperature is Not Optimized: Chiral recognition is often temperature-dependent.3a. Adjust Column Temperature: Systematically evaluate temperatures below and above ambient (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase resolution but also increase backpressure and run time.
Why am I observing split or distorted peaks for my isomers? 1. Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase.1. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used for solubility, inject the smallest possible volume.
2. Column Void or Damage: A void has formed at the head of the column, or the packing bed has been disturbed.2a. Reverse Flush the Column: (Only if permitted by the manufacturer's instructions). This may remove a blockage at the inlet frit. 2b. Replace the Column: If a void is suspected, the column likely needs to be replaced. Using a guard column can help extend the life of the analytical column.[9]
3. Injector Malfunction: The injector rotor seal may be worn or scratched, causing the sample path to split.3. Perform Injector Maintenance: Check the injector for leaks and replace the rotor seal if it is worn.[10]
Why is the system backpressure excessively high or fluctuating? 1. Blockage in the System: A frit in the column or tubing may be plugged with particulate matter.1a. Isolate the Source: Disconnect the column and check the system pressure. If it drops, the column is the source. If not, check tubing and filters sequentially. 1b. Filter Samples and Mobile Phases: Always filter samples and mobile phases through a 0.22 or 0.45 µm filter to prevent particulates from entering the system.
2. Buffer Precipitation: The buffer used in a reversed-phase method has precipitated after mixing with a high concentration of organic solvent.2. Ensure Buffer Solubility: Check the solubility of your buffer in the highest organic concentration used in your method. Flush the system with water to redissolve precipitated salts (do not flush the column with water if it is in normal-phase).
3. Air Trapped in Pump: Air bubbles in the pump heads cause pressure fluctuations and unstable flow.3. Degas Solvents and Purge Pump: Ensure mobile phases are adequately degassed. Purge the pump to remove any trapped air bubbles.[9]
Experimental Protocols
Protocol 1: Chiral HPLC Method Development Screening for Kerriamycin Isomers

This protocol outlines a systematic screening approach to identify a suitable chiral stationary phase (CSP) and mobile phase system for separating Kerriamycin isomers.

1. Sample Preparation:

  • Prepare a stock solution of the Kerriamycin isomer mixture at 1 mg/mL in ethanol or methanol.

  • Dilute the stock solution with the initial mobile phase of each system to a final concentration of approximately 50 µg/mL.

2. HPLC System and General Conditions:

  • Flow Rate: 1.0 mL/min (for standard 4.6 mm ID columns).

  • Injection Volume: 5 µL.

  • Column Temperature: 25°C.

  • Detection: UV-Vis detector at a wavelength appropriate for Kerriamycin's chromophore (e.g., 254 nm or a local maximum).

3. Screening Workflow:

  • Screen a minimum of three to four different CSPs. A recommended starting set includes:

    • Chiralpak® AD-H (Amylose-based)

    • Chiralcel® OD-H (Cellulose-based)

    • Chirobiotic™ V2 (Vancomycin-based)

  • For each column, test the following three mobile phase modes sequentially. Ensure the column is properly flushed and equilibrated when changing between modes.

4. Mobile Phase Systems for Screening:

  • A. Normal-Phase (NP) Mode:

    • Mobile Phase 1 (NP1): n-Hexane / Isopropanol (IPA) (90:10, v/v)

    • Mobile Phase 2 (NP2): n-Hexane / Ethanol (EtOH) (90:10, v/v)

    • For basic compounds, consider adding 0.1% diethylamine (DEA) to each mobile phase.

  • B. Polar Organic (PO) Mode:

    • Mobile Phase 3 (PO1): Acetonitrile (ACN) / Methanol (MeOH) (50:50, v/v)

    • Mobile Phase 4 (PO2): 100% Methanol (MeOH)

    • For acidic compounds, consider adding 0.1% trifluoroacetic acid (TFA).

  • C. Reversed-Phase (RP) Mode:

    • Mobile Phase 5 (RP1): Acetonitrile (ACN) / 20 mM Ammonium Bicarbonate buffer, pH 9.0 (20:80, v/v)

    • Mobile Phase 6 (RP2): Methanol (MeOH) / 0.1% Formic Acid in Water (50:50, v/v)

5. Data Evaluation:

  • For each run, calculate the retention factor (k'), selectivity (α), and resolution (Rs) for the isomer pair.

  • Identify the condition(s) that provide the best resolution (target Rs ≥ 1.5) and proceed to the optimization stage (fine-tuning mobile phase ratio, temperature, etc.).

Data Presentation
Table 1: Hypothetical Screening Results for Kerriamycin Isomer Separation

This table summarizes example data from the screening protocol above, illustrating how different conditions can affect the separation.

CSP TypeMobile Phase SystemIsomer 1 tR (min)Isomer 2 tR (min)Selectivity (α)Resolution (Rs)Notes
Chiralpak® AD-HNP1 (Hex/IPA)8.219.031.151.6Promising separation.
Chiralpak® AD-HRP1 (ACN/Buffer)12.5512.551.000.0No separation.
Chiralcel® OD-HNP1 (Hex/IPA)6.456.781.080.9Partial separation. Needs optimization.
Chiralcel® OD-HNP2 (Hex/EtOH)7.118.321.242.1Excellent separation.
Chirobiotic™ V2PO2 (MeOH)5.305.301.000.0No separation.
Chirobiotic™ V2RP2 (MeOH/Acid)9.8710.561.111.4Near baseline. Could be optimized.

Note: Data presented is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Diagram 1: Experimental Workflow for Chiral Method Development

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_eval Phase 3: Evaluation & Optimization start Define Separation Goal (e.g., Rs > 1.5) prep_sample Prepare Kerriamycin Sample (1 mg/mL) start->prep_sample select_csps Select 3-4 CSPs (Polysaccharide, Glycopeptide) prep_sample->select_csps screen_np Screen in Normal Phase (Hex/IPA, Hex/EtOH) select_csps->screen_np screen_po Screen in Polar Organic (ACN, MeOH) screen_np->screen_po screen_rp Screen in Reversed Phase (ACN/H2O, MeOH/H2O) screen_po->screen_rp eval Evaluate Data (Calculate Rs, α) screen_rp->eval decision Is Rs > 1.5? eval->decision decision->select_csps No optimize Optimize Best Condition (Mobile Phase Ratio, Temp.) decision->optimize Yes finish Validated Method optimize->finish G start Problem: Poor Resolution (Rs < 1.5) q1 Have you screened multiple CSPs? start->q1 a1_no Screen different CSP chemistries (e.g., Amylose, Cellulose, Glycopeptide) q1->a1_no No q2 Have you tried different mobile phase modes (NP, RP, PO)? q1->q2 Yes a1_no->q2 a1_yes Select the best performing CSP and proceed to optimize. a2_no Test all three modes. Selectivity can be complementary. q2->a2_no No q3 Have you optimized the mobile phase modifier/ratio? q2->q3 Yes a2_no->q3 a3_no Change alcohol type in NP. Optimize organic % in RP. q3->a3_no No q4 Have you evaluated temperature effects? q3->q4 Yes a3_no->q4 a4_no Test lower and higher temperatures (e.g., 15°C and 40°C) q4->a4_no No end_node If still no separation, consider derivatization or SFC. q4->end_node Yes a4_no->end_node

References

Technical Support Center: Kerriamycin C Degradation Pathway Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of the novel antibiotic, Kerriamycin C, under various experimental conditions. The information presented here is based on established principles of forced degradation studies for pharmaceuticals and is intended to serve as a comprehensive resource for study design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of a forced degradation study for this compound?

A1: Forced degradation studies are crucial for several reasons:

  • To identify the likely degradation products of this compound under stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress.[1][2]

  • To understand the degradation pathways and the intrinsic stability of the molecule.[1][2][3]

  • To develop and validate a stability-indicating analytical method that can accurately measure the amount of active pharmaceutical ingredient (API) without interference from its degradants.[1]

  • To inform the selection of appropriate formulation, packaging, and storage conditions to ensure the safety and efficacy of the final drug product.[1]

Q2: What are the typical stress conditions recommended by regulatory bodies like the ICH for forced degradation studies?

A2: The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to a variety of stress conditions to evaluate its stability. For a new molecule like this compound, the following conditions are typically investigated:

  • Hydrolysis: Exposure to acidic and alkaline solutions across a range of pH values.

  • Oxidation: Treatment with an oxidizing agent, commonly hydrogen peroxide.

  • Photolysis: Exposure to light, as specified in ICH Q1B guidelines.

  • Thermal Stress: Subjecting the drug substance to high temperatures, often with and without humidity.[3][4]

Q3: How much degradation is considered sufficient in a forced degradation study?

A3: The goal is to achieve meaningful degradation, typically in the range of 5-20%, to ensure that the analytical methods can detect and resolve the degradation products from the parent drug. Excessive degradation can lead to the formation of secondary and tertiary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions.

Q4: What analytical techniques are most suitable for analyzing the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the most common technique for separating and quantifying this compound and its degradation products. For the identification and structural elucidation of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable.[3]

Troubleshooting Guides

Problem 1: No degradation of this compound is observed under initial stress conditions.

Possible Cause Troubleshooting Step
Insufficiently harsh stress conditions.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.
This compound is highly stable under the tested conditions.This is valuable information about the intrinsic stability of the molecule. Document the conditions and the lack of degradation. Consider more extreme conditions if necessary to confirm stability.
Analytical method is not sensitive enough to detect small changes.Review and optimize the analytical method, including the detector wavelength, mobile phase composition, and gradient profile.

Problem 2: Excessive degradation (>50%) of this compound is observed, making it difficult to identify primary degradation products.

Possible Cause Troubleshooting Step
Stress conditions are too aggressive.Reduce the concentration of the stressor, the temperature, or the exposure time. A time-course study can help identify the optimal duration.
High reactivity of this compound to the specific stressor.For highly labile compounds, a matrix of milder conditions should be explored to achieve the target degradation range.

Problem 3: Poor resolution between this compound and its degradation products in the chromatogram.

| Possible Cause | Troubleshooting Step | | Suboptimal chromatographic conditions. | Modify the HPLC method parameters, such as the mobile phase composition, pH, gradient slope, column type, and temperature. | | Co-elution of multiple degradants. | Employ a different column chemistry or a complementary analytical technique like Ultra-Performance Liquid Chromatography (UPLC) for better separation. |

Summary of Expected Quantitative Data from Forced Degradation Studies

The following table summarizes hypothetical data from forced degradation studies on a 1 mg/mL solution of this compound.

Stress Condition Description % Degradation Number of Major Degradants
Acid Hydrolysis 0.1 M HCl at 60°C for 24h15.22
Base Hydrolysis 0.1 M NaOH at 60°C for 8h18.53
Oxidation 3% H₂O₂ at room temp for 12h12.81
Photolysis ICH Q1B option 2 (Solid)8.51
Thermal 80°C for 48h (Solid)10.32

Experimental Protocols

1. Forced Hydrolysis Study

  • Objective: To determine the susceptibility of this compound to acid and base-catalyzed hydrolysis.

  • Methodology:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is an issue).

    • For acid hydrolysis, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • For base hydrolysis, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 12, 24 hours).

    • Neutralize the aliquots before analysis (base for the acid sample, acid for the base sample).

    • Analyze the samples by a validated stability-indicating HPLC method.

2. Forced Oxidation Study

  • Objective: To evaluate the oxidative stability of this compound.

  • Methodology:

    • Prepare a 1 mg/mL solution of this compound.

    • Add a sufficient volume of hydrogen peroxide to achieve a final concentration of 3%.

    • Keep the solution at room temperature and protect it from light.

    • Monitor the degradation over time by taking samples at various intervals.

    • Analyze the samples by HPLC.

3. Photostability Study

  • Objective: To assess the impact of light exposure on the stability of this compound.

  • Methodology:

    • Expose the solid drug substance and a solution of this compound to light conditions as specified in ICH Q1B. This includes exposure to a combination of visible and UV light.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After the exposure period, analyze both the exposed and control samples by HPLC.

Visualizations

This compound This compound Hydrolysis Product A Hydrolysis Product A This compound->Hydrolysis Product A Acid/Base Oxidation Product B Oxidation Product B This compound->Oxidation Product B Oxidizing Agent Photodegradation Product C Photodegradation Product C This compound->Photodegradation Product C Light Secondary Degradant D Secondary Degradant D Hydrolysis Product A->Secondary Degradant D

Caption: Hypothetical degradation pathways of this compound.

cluster_stress Stress Conditions Acid Acid HPLC Analysis HPLC Analysis Acid->HPLC Analysis Time Points Base Base Base->HPLC Analysis Time Points Oxidizing Agent Oxidizing Agent Oxidizing Agent->HPLC Analysis Time Points Heat Heat Heat->HPLC Analysis Time Points Light Light Light->HPLC Analysis Time Points This compound Sample This compound Sample This compound Sample->Acid This compound Sample->Base This compound Sample->Oxidizing Agent This compound Sample->Heat This compound Sample->Light LC-MS/MS Analysis LC-MS/MS Analysis HPLC Analysis->LC-MS/MS Analysis Peak Identification Pathway Elucidation Pathway Elucidation LC-MS/MS Analysis->Pathway Elucidation

Caption: Experimental workflow for degradation studies.

Unexpected Peak in Chromatogram Unexpected Peak in Chromatogram Is it present in the blank? Is it present in the blank? Unexpected Peak in Chromatogram->Is it present in the blank? Impurity from solvent/system Impurity from solvent/system Is it present in the blank?->Impurity from solvent/system Yes Is it a degradation product? Is it a degradation product? Is it present in the blank?->Is it a degradation product? No Compare stressed vs. unstressed samples Compare stressed vs. unstressed samples Is it a degradation product?->Compare stressed vs. unstressed samples Peak increases with stress Peak increases with stress Compare stressed vs. unstressed samples->Peak increases with stress Likely Degradant Peak present in unstressed sample Peak present in unstressed sample Compare stressed vs. unstressed samples->Peak present in unstressed sample Potential Process Impurity

Caption: Troubleshooting logic for unexpected peaks.

References

Technical Support Center: Minimizing Batch-to-Batch Variability in Kerriamycin C Production

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific fermentation conditions and biosynthetic pathway of Kerriamycin C is limited. Therefore, this guide provides a comprehensive framework for minimizing batch-to-batch variability in the production of polyketide antibiotics from Streptomyces species, using this compound as a representative example. The principles, protocols, and troubleshooting steps outlined here are based on established best practices for the production of similar secondary metabolites and should serve as a starting point for developing a robust and reproducible this compound production process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the challenges of consistent this compound production.

Q1: We are observing significant differences in this compound yield from one fermentation batch to another. What are the most likely causes?

A1: Batch-to-batch variability in secondary metabolite production is a common challenge in fermentation processes. The primary sources of this variability can be categorized into three main areas:

  • Inoculum Quality: Inconsistencies in the age, viability, and metabolic state of the seed culture can lead to variable growth kinetics and antibiotic production in the production bioreactor.

  • Raw Material Inconsistency: Variations in the composition of complex media components, such as yeast extract, peptone, and soybean meal, can significantly impact microbial growth and secondary metabolism.[1][2][3][4][5]

  • Process Parameter Deviation: Even minor fluctuations in critical process parameters like pH, temperature, dissolved oxygen, and agitation speed can have a profound effect on the final product titer.[6][7][8][9]

Q2: How critical is the composition of the fermentation medium for consistent this compound production?

A2: The composition of the fermentation medium is paramount. Streptomyces species are sensitive to the availability of specific nutrients. The carbon-to-nitrogen ratio, the presence of specific amino acids, and the concentration of phosphate and trace elements can all act as regulatory triggers for the onset and rate of secondary metabolite biosynthesis. For polyketides like this compound, the availability of precursors such as acetyl-CoA and malonyl-CoA is directly linked to the composition of the carbon source in the medium.

Q3: Can the physical characteristics of the fermentation, such as bioreactor geometry and agitation, contribute to variability?

A3: Absolutely. The physical environment within the bioreactor is critical for ensuring homogenous growth and production. Inconsistent mixing can lead to gradients in pH, temperature, and nutrient concentration, creating localized microenvironments that are suboptimal for antibiotic synthesis. For filamentous organisms like Streptomyces, shear stress from agitation is a critical parameter. Insufficient shear can lead to dense pellet formation and mass transfer limitations, while excessive shear can damage mycelia and reduce productivity.[10]

Q4: How can we ensure the genetic stability of our Streptomyces strain for consistent this compound production?

A4: Maintaining a stable, high-producing strain is crucial. This is typically achieved through a robust cell banking system. A master cell bank (MCB) and working cell banks (WCB) should be established from a single, high-performing colony. All fermentations should be initiated from the WCB to minimize the number of passages and reduce the risk of genetic drift or mutations that could lead to decreased production. Regular quality control checks of the WCB, including viability and productivity assessments, are also recommended.

Section 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues leading to batch-to-batch variability in this compound production.

Guide 1: Low this compound Titer
Symptom Potential Cause Recommended Action
Consistently low yield across all batchesSuboptimal media compositionPerform a media optimization study. Systematically evaluate different carbon and nitrogen sources, as well as the concentrations of key minerals.
Inappropriate process parametersConduct a design of experiments (DoE) to investigate the optimal pH, temperature, and dissolved oxygen setpoints.
Poorly producing strainRe-isolate single colonies from the working cell bank and screen for high producers.
Gradual decline in yield over timeStrain instabilityStart a new culture from a fresh vial of the working cell bank. If the problem persists, go back to the master cell bank.
One or two outlier batches with low yieldInoculum quality issueReview the seed culture preparation protocol. Ensure consistency in inoculum age, cell density, and morphology.
Raw material variabilityTest new lots of complex media components in small-scale experiments before use in production.[1][2][3][4][5]
Guide 2: Inconsistent Growth (Biomass)
Symptom Potential Cause Recommended Action
Slow initial growthPoor inoculum viabilityCheck the viability of the seed culture using microscopy and plating before inoculation.
Suboptimal initial pH or temperatureVerify the calibration of pH and temperature probes. Ensure the initial conditions are within the optimal range for your Streptomyces strain.
Early stationary phaseNutrient limitationAnalyze the concentration of key nutrients (e.g., carbon, nitrogen, phosphate) at the point of growth cessation. Consider a fed-batch strategy.
Inconsistent pellet morphologyInconsistent agitation or aerationMonitor and control agitation speed and dissolved oxygen levels closely. Visually inspect pellet morphology during the fermentation.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments to establish and optimize a this compound production process.

Protocol 1: Inoculum Preparation and Quality Control
  • Aseptic Revival: Aseptically retrieve a vial of the Streptomyces working cell bank from cryogenic storage. Thaw the vial rapidly in a 37°C water bath.

  • Initial Culture: Use the thawed cell suspension to inoculate a 250 mL baffled flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth or a custom seed medium).

  • Incubation: Incubate the flask at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.

  • Quality Control:

    • Microscopy: At the end of the incubation, examine a sample of the culture under a microscope to check for culture purity and observe the mycelial morphology.

    • Optical Density: Measure the optical density at 600 nm (OD600) to ensure it is within a predefined range.

    • Viability: Perform a serial dilution and plate on a suitable agar medium to determine the colony-forming units per milliliter (CFU/mL).

  • Inoculation: Use a defined volume of the seed culture that meets the quality control criteria to inoculate the production bioreactor.

Protocol 2: Shake Flask Fermentation for Media Optimization
  • Media Preparation: Prepare a series of 250 mL baffled flasks, each containing 50 mL of a different test medium. The media variations could include different carbon sources (e.g., glucose, glycerol, starch), nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate), and concentrations of key salts.

  • Inoculation: Inoculate each flask with the same volume of a standardized seed culture.

  • Incubation: Incubate the flasks under the same conditions (temperature and agitation) for a defined period (e.g., 7-10 days).

  • Sampling: Aseptically withdraw samples from each flask at regular intervals (e.g., every 24 hours).

  • Analysis:

    • Biomass: Measure the dry cell weight of the mycelia.

    • pH: Measure the pH of the culture supernatant.

    • This compound Titer: Extract the this compound from the supernatant or whole broth and quantify using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Data Evaluation: Compare the time courses of biomass, pH, and this compound production for each medium to identify the optimal composition.

Section 4: Quantitative Data Summary

The following tables summarize typical ranges for key fermentation parameters for Streptomyces species, which can be used as a starting point for the optimization of this compound production.

Table 1: Typical Fermentation Parameters for Antibiotic Production by Streptomyces

ParameterTypical Range
Temperature25-35°C
pH6.5-7.5
Agitation150-250 rpm (shake flask); 200-400 rpm (bioreactor)
Incubation Time7-14 days
Inoculum Size5-10% (v/v)

Table 2: Common Carbon and Nitrogen Sources for Streptomyces Fermentation

NutrientExamples
Carbon SourcesGlucose, Glycerol, Starch, Maltose, Soybean Oil
Nitrogen SourcesYeast Extract, Peptone, Soybean Meal, Ammonium Sulfate, Sodium Nitrate

Section 5: Visualizations

Diagram 1: Generic Polyketide Biosynthetic Pathway

Polyketide_Biosynthesis AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS Starter Unit MalonylCoA Malonyl-CoA MalonylCoA->PKS Extender Units Polyketide_Chain Growing Polyketide Chain PKS->Polyketide_Chain Chain Elongation Modification_Enzymes Tailoring Enzymes (e.g., Oxygenases, Glycosyltransferases) Polyketide_Chain->Modification_Enzymes Cyclization & Modification Kerriamycin_C This compound Modification_Enzymes->Kerriamycin_C Final Product

Caption: A simplified diagram of a generic Type II polyketide biosynthetic pathway, representative of the likely pathway for this compound.

Diagram 2: Experimental Workflow for Optimizing Production

Optimization_Workflow Strain High-Producing Streptomyces Strain Shake_Flask Shake Flask Experiments Strain->Shake_Flask Media Media Optimization (Carbon, Nitrogen, etc.) Media->Shake_Flask Process Process Parameter Optimization (pH, Temp, DO) Bioreactor Lab-Scale Bioreactor Validation Process->Bioreactor Shake_Flask->Process Scale_Up Scale-Up to Production Scale Bioreactor->Scale_Up Consistent_Production Consistent this compound Production Scale_Up->Consistent_Production

Caption: A logical workflow for the systematic optimization of this compound production, from strain selection to scaled-up manufacturing.

Diagram 3: Troubleshooting Logic for Batch-to-Batch Variability

Caption: A decision tree to guide the troubleshooting process when encountering batch-to-batch variability in this compound production.

References

strategies to enhance the stability of Kerriamycin C in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the stability of Kerriamycin C in solution. The following information is based on established knowledge of closely related anthracycline and isotetracenone antibiotics, as specific stability data for this compound is limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: Based on studies of related anthracycline antibiotics, the primary factors influencing the stability of this compound in solution are expected to be pH, temperature, and exposure to light. Oxidizing agents can also contribute to degradation.

Q2: What is the optimal pH range for storing this compound solutions?

A2: While specific data for this compound is unavailable, related anthracyclines, such as doxorubicin and daunorubicin, generally exhibit the greatest stability in slightly acidic conditions, typically within a pH range of 4.0 to 6.0.[1] It is crucial to determine the empirical optimal pH for your specific experimental conditions.

Q3: How should I store this compound solutions to minimize degradation?

A3: To minimize degradation, it is recommended to store this compound solutions at refrigerated temperatures (2-8°C) and protected from light.[2][3] Solutions of some anthracyclines have shown satisfactory stability for several days under these conditions.[2]

Q4: Can I freeze this compound solutions for long-term storage?

A4: The stability of frozen stock solutions of tetracyclines, a related class of antibiotics, has been shown to be variable, with some compounds showing significant degradation over time at -20°C. Therefore, it is recommended to perform stability studies on frozen aliquots of this compound to determine its long-term stability under these conditions.

Q5: What are the likely degradation pathways for this compound?

A5: this compound, as an isotetracenone antibiotic with a glycosidic linkage, is likely susceptible to two primary degradation pathways:

  • Hydrolysis of the glycosidic bond: This is a common degradation route for anthracyclines, particularly in acidic or alkaline conditions, leading to the separation of the sugar moiety from the aglycone core.

  • Epimerization and dehydration: These are known degradation pathways for tetracycline antibiotics, which share some structural similarities. These reactions can be influenced by pH and temperature.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in my this compound solution. Degradation of the compound due to improper storage conditions.Verify that the solution is stored at the recommended temperature (2-8°C) and protected from light. Prepare fresh solutions for critical experiments.
Change in the color of the this compound solution. Chemical degradation, potentially due to pH shift or oxidation.Measure the pH of the solution and adjust if necessary. Prepare fresh solutions using deoxygenated solvents to minimize oxidation. A change in color is a strong indicator of irreversible chemical degradation.[2]
Precipitate formation in the this compound solution. Poor solubility at the current concentration, pH, or temperature. The use of inappropriate infusion solutions can also cause precipitation.[2]Ensure the solvent system is appropriate for the desired concentration. Check the pH of the solution. Consider performing a solubility study to determine the optimal conditions.
Inconsistent results between experiments. Inconsistent preparation and handling of this compound solutions.Standardize the protocol for solution preparation, including the source of the compound, solvent, pH, and storage conditions. Use freshly prepared solutions for each experiment whenever possible.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or other suitable organic solvent

  • pH meter

  • HPLC system with a C18 or C8 column and UV or fluorescence detector

  • Incubator/water bath

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature for 2 hours. Anthracyclines can be extremely unstable to alkaline hydrolysis.[4][5]

    • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 70°C for 48 hours. Dissolve the stressed sample in the initial solvent.

    • Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method to separate this compound from its degradation products.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions (Example for a related anthracycline, Doxorubicin):

  • Column: C8, 150 mm x 4.6 mm, 5 µm particle size.[4][5]

  • Mobile Phase: Isocratic elution with a mixture of 10 mM ammonium formate (pH 2.5), acetonitrile, and methanol (65:15:20, v/v/v).[4][5]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection Wavelength: 234 nm.[4]

  • Column Temperature: Ambient (approximately 25°C).

Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Quantitative Data Summary

Due to the lack of specific data for this compound, the following table summarizes stability data for related anthracycline antibiotics to provide a general reference.

Compound Solvent/Infusion Fluid Storage Condition Stability (Time to 90% of initial concentration) Reference
Doxorubicin5% Dextrose Injection, 0.9% Sodium Chloride InjectionAmbient Temperature> 48 hours[6]
Daunorubicin5% Dextrose Injection, 0.9% Sodium Chloride Injection, Lactated Ringer'sAmbient Temperature> 48 hours[6]
Doxorubicin0.9% NaCl4-8°C, protected from light> 22 days (in polypropylene syringes and glass vials)[3]
Doxorubicin, Epirubicin, Daunorubicin5% Glucose or 0.9% NaCl4°C, protected from light> 7 days[2]

Visualizations

Degradation_Pathway cluster_hydrolysis Hydrolytic Degradation cluster_epimerization Epimerization & Dehydration Kerriamycin_C This compound (Isotetracenone Glycoside) Aglycone Aglycone (Degradation Product) Kerriamycin_C->Aglycone  Hydrolysis  (Acid/Base) Sugar Sugar Moiety Kerriamycin_C->Sugar  Hydrolysis  (Acid/Base) Epimer Epimerized This compound Kerriamycin_C->Epimer Epimerization (pH, Temp) Dehydrated Dehydrated Product Epimer->Dehydrated Dehydration (Acid, Temp) Experimental_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis Stock Prepare this compound Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, RT) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (70°C, Solid) Stock->Thermal Photo Photodegradation (ICH Q1B) Stock->Photo Neutralize Neutralize Acid/Base Stressed Samples Acid->Neutralize Base->Neutralize HPLC HPLC Analysis (Stability-Indicating Method) Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Data Data Analysis (Quantify Degradation) HPLC->Data

References

Kerriamycin C Technical Support Center: Troubleshooting Off-Target Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Kerriamycin C is a member of the isotetracenone class of antibiotics and exhibits cytotoxic properties against Gram-positive bacteria and various tumor cell lines. Its primary chromophore, aquayamycin, is known to inhibit tyrosine hydroxylase. However, comprehensive data on the specific off-target effects of this compound is limited. This guide provides troubleshooting strategies based on the known cytotoxic nature of this compound class and general principles of addressing off-target effects in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for this compound?

A1: this compound belongs to the isotetracenone family of antibiotics. Its biological activity is attributed to its core structure, which includes the chromophore aquayamycin. Aquayamycin is a known inhibitor of tyrosine hydroxylase, a key enzyme in the biosynthesis of catecholamines. This inhibition is considered a primary on-target effect, contributing to its cytotoxic and anti-proliferative properties.

Q2: I'm observing much higher cytotoxicity than expected based on the reported antibacterial or antitumor activity. Is this an off-target effect?

A2: It is possible. The potent cytotoxic nature of this compound can lead to significant cell death that may not be solely dependent on its primary target. Off-target effects of cytotoxic compounds often involve general cellular stress mechanisms. We recommend performing a dose-response curve with your specific cell line and comparing your IC50 values to any available literature data for this compound or similar isotetracenone antibiotics.

Q3: How can I differentiate between on-target and off-target cytotoxicity?

A3: This can be challenging. One approach is to use a rescue experiment. If the cytotoxicity is on-target (e.g., due to tyrosine hydroxylase inhibition), supplementing the media with the downstream product of the inhibited enzyme (e.g., L-DOPA) might rescue the cells. If the cytotoxicity persists, it is more likely due to off-target effects. Additionally, investigating general cellular stress markers can provide evidence for off-target mechanisms.

Q4: Are there any known signaling pathways commonly affected by cytotoxic antibiotics like this compound?

A4: While specific data for this compound is scarce, cytotoxic compounds, in general, can induce cellular stress responses that activate several signaling pathways. These often include the MAPK/ERK, p53, and NF-κB pathways, which are involved in cell survival, apoptosis, and inflammation.

Troubleshooting Guide

Problem Potential Cause (Off-Target Effect) Recommended Action
Unexpectedly High Cell Death at Low Concentrations High sensitivity of the cell line to general cytotoxic stress; Mitochondrial toxicity.1. Perform a detailed dose-response experiment to accurately determine the IC50 value for your cell line.2. Assess mitochondrial membrane potential to check for mitochondrial dysfunction.3. Compare with IC50 values in the literature for related compounds (see Table 1).
High Variability Between Replicate Wells/Experiments Compound instability or precipitation in culture media; Inconsistent cell seeding density.1. Visually inspect the culture media for any signs of compound precipitation.2. Prepare fresh stock solutions of this compound for each experiment.3. Ensure a homogenous single-cell suspension before seeding and verify cell counts.
Discrepant Results Across Different Cell Lines Cell line-specific differences in drug metabolism, membrane permeability, or activation of stress response pathways.1. Characterize the expression levels of key proteins in relevant stress pathways (e.g., p53, MAPK components) in your cell lines.2. Consider performing a broader cell line screen to identify sensitive and resistant lines, which may provide clues to the off-target mechanism.
Difficulty Establishing a Therapeutic Window The on-target effect and general cytotoxicity occur at very similar concentrations.1. Attempt to modulate the off-target effects by co-treatment with antioxidants (to counteract ROS) or inhibitors of specific stress pathways (e.g., a p38 MAPK inhibitor).2. Explore synergistic effects with other compounds that may allow for a lower, less toxic concentration of this compound to be used.

Quantitative Data

Table 1: Representative Cytotoxicity of Isotetracenone Antibiotics Against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
Hatomarubigin AP388 (colchicine-resistant)Leukemia1.9
Hatomarubigin BP388 (colchicine-resistant)Leukemia2.1
Hatomarubigin CP388 (colchicine-resistant)Leukemia1.3
Hatomarubigin DP388 (colchicine-resistant)Leukemia1.1
GrincamycinL1210Leukemia0.02

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the media and add 100 µL of solubilization solution to each well.

  • Incubate for 15 minutes at room temperature with shaking to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest cells (including any floating cells) and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within 1 hour.

Cell Cycle Analysis

This method uses propidium iodide (PI) to stain DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.

Materials:

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound, harvest, and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze by flow cytometry.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

JC-1 is a fluorescent dye that differentially accumulates in mitochondria based on their membrane potential.

Materials:

  • JC-1 dye

  • Fluorescence microscope or plate reader

Procedure:

  • Culture cells and treat with this compound.

  • Incubate the cells with JC-1 dye according to the manufacturer's protocol (typically 15-30 minutes at 37°C).

  • Wash the cells to remove excess dye.

  • Analyze the fluorescence. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low potential, JC-1 remains as monomers and fluoresces green.

Reactive Oxygen Species (ROS) Detection

This assay uses a fluorescent probe, such as DCFDA, which becomes fluorescent upon oxidation by ROS.

Materials:

  • DCFDA (2',7'-dichlorofluorescin diacetate)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Treat cells with this compound.

  • Load the cells with DCFDA solution and incubate for 30-60 minutes at 37°C.

  • Wash the cells to remove unloaded dye.

  • Measure the fluorescence intensity, which is proportional to the level of intracellular ROS.

Visualizations

G cluster_0 This compound Treatment cluster_1 Cellular Effects cluster_2 Downstream Consequences Kerriamycin_C This compound On_Target On-Target Effect (e.g., Tyrosine Hydroxylase Inhibition) Kerriamycin_C->On_Target Off_Target Off-Target Effects Kerriamycin_C->Off_Target Desired_Effect Desired Therapeutic Effect (e.g., Anti-proliferative) On_Target->Desired_Effect Cytotoxicity General Cytotoxicity Off_Target->Cytotoxicity Mitochondrial_Dysfunction Mitochondrial Dysfunction Off_Target->Mitochondrial_Dysfunction ROS_Production ROS Production Off_Target->ROS_Production Stress_Pathways Stress Pathway Activation (MAPK, p53, NF-kB) Off_Target->Stress_Pathways

Caption: Potential on-target and off-target effects of this compound.

G cluster_workflow Troubleshooting Workflow for Unexpected Cytotoxicity Start Unexpected Cytotoxicity Observed Validate_Dose Validate Dose-Response (IC50 determination) Start->Validate_Dose Check_Purity Check Compound Purity and Stability Validate_Dose->Check_Purity Rescue_Experiment Perform On-Target Rescue Experiment Check_Purity->Rescue_Experiment Assess_Off_Target Assess Off-Target Markers (Mitochondria, ROS, Apoptosis) Rescue_Experiment->Assess_Off_Target Rescue Fails Analyze_Pathways Analyze Stress Signaling Pathways Assess_Off_Target->Analyze_Pathways Conclusion Identify Potential Off-Target Mechanism Analyze_Pathways->Conclusion

Caption: A logical workflow for troubleshooting unexpected cytotoxic effects.

G cluster_pathway Potential Off-Target Stress Signaling cluster_mapk MAPK Pathway cluster_p53 p53 Pathway cluster_nfkb NF-kB Pathway Kerriamycin_C This compound (Cytotoxic Stress) MAPKKK MAPKKK Kerriamycin_C->MAPKKK p53 p53 Activation Kerriamycin_C->p53 IKK IKK Activation Kerriamycin_C->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK p21 p21 p53->p21 Cell Cycle Arrest Apoptosis_p53 Apoptosis p53->Apoptosis_p53 NFkB NF-kB Activation IKK->NFkB Inflammation Inflammation/ Survival Genes NFkB->Inflammation

Caption: General stress signaling pathways potentially activated by this compound.

Validation & Comparative

Kerriamycin C vs. Doxorubicin: A Comparative Analysis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncology research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is paramount. This guide provides a detailed comparison of Kerriamycin C, a newer macrolide antibiotic with anticancer properties, and Doxorubicin, a long-standing anthracycline chemotherapeutic agent. The analysis is based on available experimental data on their mechanisms of action, effects on cancer cell lines, and the signaling pathways they modulate.

Mechanism of Action: A Tale of Two Distinct Pathways

This compound and Doxorubicin employ fundamentally different strategies to induce cancer cell death.

This compound: Targeting Ribosomal Biogenesis and Inducing Oxidative Stress

This compound's primary active component, Isovalerylspiramycin I (ISP I), acts by targeting Selenoprotein H (SelH), a protein crucial for maintaining redox balance within the nucleolus. By promoting the degradation of SelH, this compound induces significant nucleolar oxidative stress. This, in turn, disrupts ribosome biogenesis, a process on which highly proliferative cancer cells are heavily dependent. The inhibition of ribosome production ultimately leads to apoptosis.[1][2]

Doxorubicin: A Multi-pronged Assault on DNA and Cellular Processes

Doxorubicin's cytotoxic effects are multifaceted. Its primary mechanisms include:

  • DNA Intercalation: Doxorubicin inserts itself between DNA base pairs, distorting the DNA structure and interfering with replication and transcription.

  • Topoisomerase II Inhibition: It traps the topoisomerase II enzyme in a complex with DNA, leading to double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that damage cellular components, including DNA, proteins, and membranes.[3]

These actions collectively trigger a cascade of events culminating in cell cycle arrest and apoptosis.

Signaling Pathways

The distinct mechanisms of action of this compound and Doxorubicin are reflected in the cellular signaling pathways they affect.

This compound Signaling Pathway

This compound has been shown to suppress key signaling pathways involved in cell survival and proliferation, namely the PI3K/AKT/mTOR and MAPK pathways.[4]

Kerriamycin_C_Pathway KC This compound SelH Selenoprotein H KC->SelH inhibits ROS Nucleolar Oxidative Stress KC->ROS PI3K PI3K/AKT/mTOR Pathway KC->PI3K inhibits MAPK MAPK Pathway KC->MAPK inhibits SelH->ROS prevents Ribosome Ribosome Biogenesis ROS->Ribosome inhibits Apoptosis Apoptosis Ribosome->Apoptosis leads to Proliferation Cell Proliferation & Survival Apoptosis->Proliferation inhibits PI3K->Proliferation MAPK->Proliferation

Caption: this compound signaling pathway.

Doxorubicin Signaling Pathway

Doxorubicin's induction of DNA damage and oxidative stress triggers a complex signaling cascade that often involves the activation of the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis.

Doxorubicin_Pathway Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS_dox Reactive Oxygen Species (ROS) Dox->ROS_dox Damage DNA Damage DNA->Damage TopoII->Damage ROS_dox->Damage p53 p53 Activation Damage->p53 CellCycle Cell Cycle Arrest p53->CellCycle Apoptosis_dox Apoptosis p53->Apoptosis_dox

Caption: Doxorubicin signaling pathway.

Comparative Efficacy in Cancer Cell Lines

Table 1: IC50 Values of Carrimycin (related to this compound) in Oral Squamous Cell Carcinoma (OSCC) Cell Lines

Cell LineIC50 (48h) (µg/ml)
HN3011.25
HN613.71
Cal2710.16
HB9615.48

Data from a study on the anti-tumor effect of carrimycin on OSCC cells.[4]

Table 2: IC50 Values of Doxorubicin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time
HepG2Hepatocellular Carcinoma12.224h
Huh7Hepatocellular Carcinoma> 2024h
A549Lung Cancer> 2024h
HeLaCervical Cancer2.924h
MCF-7Breast Cancer2.524h
22Rv1Prostate Cancer234.0 nMNot Specified
LNCaPProstate Cancer169.0 nMNot Specified

Data compiled from multiple studies.[5][6][7] Note the different units (µM and nM).

Experimental Protocols

The methodologies employed in the studies from which the above data were extracted are detailed below.

Carrimycin Cytotoxicity and Apoptosis Assays[4]
  • Cell Culture: Human oral squamous cell carcinoma cell lines (HN30, HN6, Cal27, HB96) were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay (CCK-8):

    • Cells were seeded in 96-well plates at a density of 5x10³ cells/well.

    • After 24 hours, cells were treated with various concentrations of carrimycin for 24, 48, and 72 hours.

    • 10 µl of CCK-8 solution was added to each well and incubated for 2 hours.

    • The absorbance at 450 nm was measured using a microplate reader.

  • Apoptosis Assay (Annexin V-FITC/PI Staining):

    • Cells were treated with different concentrations of carrimycin for 48 hours.

    • Cells were harvested, washed with PBS, and resuspended in binding buffer.

    • Cells were stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

    • Apoptosis was analyzed by flow cytometry.

  • Western Blot Analysis:

    • Treated cells were lysed, and protein concentrations were determined.

    • Proteins were separated by SDS-PAGE and transferred to PVDF membranes.

    • Membranes were blocked and incubated with primary antibodies against proteins in the PI3K/AKT/mTOR and MAPK pathways, as well as apoptosis-related proteins (Bcl-2, Bax, PARP).

    • After incubation with secondary antibodies, protein bands were visualized using an enhanced chemiluminescence system.

Doxorubicin Cytotoxicity Assay[5][6]
  • Cell Culture: Various human cancer cell lines were cultured in their respective recommended media and conditions.

  • Cell Viability Assay (MTT):

    • Cells were seeded in 96-well plates.

    • After attachment, cells were treated with a range of doxorubicin concentrations for a specified duration (e.g., 24 hours).

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated.

    • The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance was measured at a specific wavelength (e.g., 570 nm).

Conclusion

This compound and Doxorubicin represent two distinct classes of anticancer agents with different molecular targets and mechanisms of action. While Doxorubicin has been a cornerstone of chemotherapy for decades, its clinical utility is often limited by significant side effects. This compound, with its unique mechanism of targeting ribosome biogenesis through the inhibition of Selenoprotein H, presents a novel approach to cancer therapy.

References

Kerriamycin B: A Comparative Guide to its SUMOylation Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the SUMOylation inhibitory activity of Kerriamycin B with other known inhibitors. The information presented is based on available experimental data to assist researchers in selecting the appropriate tools for their studies of the SUMOylation pathway.

Introduction to SUMOylation and its Inhibition

SUMOylation is a critical post-translational modification where Small Ubiquitin-like Modifier (SUMO) proteins are covalently attached to target proteins. This process is integral to regulating a multitude of cellular functions, including gene transcription, DNA repair, and cell cycle control.[1] The enzymatic cascade of SUMOylation involves a SUMO-activating enzyme (E1), a SUMO-conjugating enzyme (E2), and SUMO ligases (E3).[1]

Given the pivotal role of SUMOylation in cellular homeostasis, its dysregulation has been implicated in various diseases, including cancer. This has spurred the development and discovery of small molecule inhibitors that can modulate this pathway, offering valuable tools for both basic research and therapeutic development.

Kerriamycins and SUMOylation Inhibition

The Kerriamycins are a family of antibiotics. To date, only Kerriamycin B has been identified and characterized as an inhibitor of protein SUMOylation.[1] There is currently no publicly available data on the SUMOylation inhibitory activity of other members of the Kerriamycin family, such as Kerriamycin A and C.

Kerriamycin B exerts its inhibitory effect by blocking the formation of the E1-SUMO intermediate, a crucial initial step in the SUMOylation cascade.[1] This mechanism of action is shared by several other natural product-derived SUMOylation inhibitors.

Comparative Analysis of SUMOylation Inhibitors

The following table summarizes the in vitro SUMOylation inhibitory activity of Kerriamycin B in comparison to other well-characterized inhibitors. The data presented is primarily based on assays using RanGAP1 as a substrate, a well-established target for in vitro SUMOylation studies.

InhibitorIC50 Value (µM)Mechanism of ActionSource
Kerriamycin B 11.7[2]Blocks E1-SUMO intermediate formation[1]Microbial Metabolite
Ginkgolic Acid3.0[3]Blocks E1-SUMO intermediate formation[3]Plant Extract
Anacardic Acid2.2[3]Blocks E1-SUMO intermediate formation[3]Plant Extract
Davidiin0.15[3]Blocks E1-SUMO intermediate formation[3]Plant Extract
Tannic Acid12.8[3]Blocks E1-SUMO intermediate formation[3]Plant Extract

Experimental Protocols

The determination of SUMOylation inhibitory activity typically involves in vitro and in vivo assays. Below are generalized protocols based on the methodologies cited in the literature for assessing the effect of compounds like Kerriamycin B.

In Vitro SUMOylation Assay

This assay reconstitutes the SUMOylation enzymatic cascade in a test tube to measure the direct impact of an inhibitor on the modification of a substrate protein.

Objective: To quantify the concentration-dependent inhibition of substrate SUMOylation by a test compound.

Materials:

  • Recombinant SUMO-activating enzyme (E1: Aos1/Uba2)

  • Recombinant SUMO-conjugating enzyme (E2: Ubc9)

  • Recombinant SUMO-1 protein

  • Recombinant substrate protein (e.g., His-tagged RanGAP1-C2)

  • ATP

  • Assay buffer

  • Test inhibitor (e.g., Kerriamycin B) dissolved in a suitable solvent (e.g., DMSO)

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies against the substrate protein tag (e.g., anti-His) or SUMO-1

Procedure:

  • A reaction mixture is prepared containing the E1 and E2 enzymes, SUMO-1, the substrate protein, and ATP in the assay buffer.

  • The test inhibitor is added to the reaction mixture at various concentrations. A control reaction with the solvent alone is also prepared.

  • The reactions are incubated at 37°C for a specified time (e.g., 60 minutes) to allow for the SUMOylation of the substrate.

  • The reactions are stopped by the addition of SDS-PAGE loading buffer.

  • The reaction products are separated by SDS-PAGE and transferred to a membrane for Western blotting.

  • The membrane is probed with an antibody specific to the substrate protein or SUMO-1 to detect both the unmodified and SUMOylated forms of the substrate.

  • The intensity of the bands corresponding to the SUMOylated substrate is quantified using densitometry.

  • The percentage of inhibition is calculated for each inhibitor concentration relative to the solvent control.

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo SUMOylation Assay

This assay is used to assess the ability of an inhibitor to penetrate cells and inhibit SUMOylation in a cellular context.

Objective: To determine the effect of a test compound on the overall SUMOylation levels within cultured cells.

Materials:

  • Cultured cells (e.g., HEK293T)

  • Expression vector for a tagged SUMO protein (e.g., Flag-SUMO-1)

  • Cell transfection reagent

  • Cell lysis buffer containing a deSUMOylase inhibitor (e.g., N-ethylmaleimide - NEM)

  • Test inhibitor (e.g., Kerriamycin B)

  • SDS-PAGE gels and Western blotting reagents

  • Antibody against the SUMO tag (e.g., anti-Flag)

Procedure:

  • Cells are cultured and transfected with the tagged SUMO expression vector.

  • After a period of expression, the cells are treated with various concentrations of the test inhibitor for a defined duration (e.g., 12-24 hours). A solvent-treated control is also included.

  • The cells are harvested and lysed in a buffer containing NEM to preserve the SUMOylated proteins.

  • The total protein concentration in the lysates is determined.

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane for Western blotting.

  • The membrane is probed with an antibody against the SUMO tag. This will detect a ladder of high-molecular-weight bands representing various cellular proteins conjugated to the tagged SUMO.

  • The overall intensity of the high-molecular-weight SUMO conjugates is observed to assess the degree of inhibition. A reduction in the intensity of this ladder in inhibitor-treated samples compared to the control indicates in vivo SUMOylation inhibitory activity.

Visualizing the SUMOylation Pathway and Inhibition

The following diagrams illustrate the key steps in the SUMOylation pathway and the point of intervention for E1 inhibitors like Kerriamycin B.

SUMOylation_Pathway cluster_activation Activation (E1) cluster_conjugation Conjugation (E2) cluster_ligation Ligation (E3) cluster_deconjugation Deconjugation SUMO SUMO SUMO_AMP SUMO-AMP SUMO->SUMO_AMP ATP ATP ATP ATP->SUMO_AMP E1 E1 (SAE1/SAE2) E1_SUMO E1~SUMO SUMO_AMP->E1_SUMO E1 E2_SUMO E2~SUMO E1_SUMO->E2_SUMO E2 E2 E2 (Ubc9) SUMO_Substrate Substrate-SUMO E2_SUMO->SUMO_Substrate E3, Substrate E3 E3 Ligase Substrate Substrate-Lys Substrate->SUMO_Substrate SUMO_Substrate->Substrate SENP SENP SENP

Caption: The enzymatic cascade of protein SUMOylation.

Inhibition_Workflow SUMO SUMO E1_SUMO E1~SUMO Intermediate SUMO->E1_SUMO E1 E1 E1 Enzyme E1->E1_SUMO E2 E2 Enzyme E1_SUMO->E2 Transfer to E2 SUMOylated_Substrate SUMOylated Substrate E2->SUMOylated_Substrate KerriamycinB Kerriamycin B KerriamycinB->E1_SUMO Blocks formation

Caption: Mechanism of SUMOylation inhibition by Kerriamycin B.

References

A Head-to-Head Comparison of Kerriamycin C and Other Isotetracenone Antibiotics in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers in the fields of oncology and drug discovery now have access to a comprehensive comparative guide on Kerriamycin C and other notable isotetracenone antibiotics. This publication provides a detailed analysis of their anti-tumor activities, supported by quantitative experimental data, to aid in the evaluation of their therapeutic potential.

Executive Summary

Isotetracenone antibiotics, a class of aromatic polyketides produced by Streptomyces species, have garnered significant interest for their potent cytotoxic effects against various cancer cell lines. This guide focuses on a head-to-head comparison of this compound with other members of this family, including the well-known anthracyclines, doxorubicin and daunorubicin, as well as other isotetracenones like the grincamycins and hatomarubigins. The primary mechanism of action for many of these compounds is the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair, leading to cell cycle arrest and apoptosis.

Comparative Cytotoxicity

The in vitro cytotoxic activities of this compound and its counterparts have been evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. Lower IC50 values indicate greater potency.

CompoundCell LineIC50 (µM)Reference
Kerriamycin B P388 Murine Leukemia0.001[1]
Doxorubicin P388 Murine Leukemia0.058[1]
Daunorubicin P388 Murine Leukemia0.016[1]
Fredericamycin A L1210 Leukemia4.4[2]
Grincamycin J MDA-MB-435 (Melanoma)0.4[2]
MDA-MB-231 (Breast Cancer)1.8[2]
NCI-H460 (Lung Cancer)0.8[2]
HCT-116 (Colon Cancer)0.6[2]
HepG2 (Liver Cancer)0.9[2]
Grincamycin I MDA-MB-435 (Melanoma)10.20[3]
MDA-MB-231 (Breast Cancer)25.87[3]
NCI-H460 (Lung Cancer)11.87[3]
HCT-116 (Colon Cancer)8.79[3]
HepG2 (Liver Cancer)9.41[3]

Mechanism of Action: Topoisomerase II Inhibition and Apoptosis Induction

The primary mode of action for many isotetracenone antibiotics is the inhibition of topoisomerase II. These compounds stabilize the covalent complex between topoisomerase II and DNA, leading to DNA strand breaks that trigger a cascade of cellular events culminating in apoptosis.

topoisomerase_inhibition_pathway Isotetracenone Antibiotic Isotetracenone Antibiotic Topoisomerase II Topoisomerase II Isotetracenone Antibiotic->Topoisomerase II Inhibits DNA_Replication_Transcription DNA Replication & Transcription Topoisomerase II->DNA_Replication_Transcription Required for DNA_Strand_Breaks DNA Strand Breaks Topoisomerase II->DNA_Strand_Breaks Stabilizes cleavage complex leading to Cell_Cycle_Arrest Cell Cycle Arrest DNA_Strand_Breaks->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Topoisomerase II Inhibition Pathway

The induction of apoptosis is a key outcome of treatment with these antibiotics. The DNA damage caused by topoisomerase II inhibition activates signaling pathways that lead to programmed cell death, effectively eliminating cancer cells.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the isotetracenone antibiotics is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, doxorubicin) and incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)

The inhibitory effect on topoisomerase II can be assessed using a kinetoplast DNA (kDNA) decatenation assay.

  • Reaction Setup: The reaction mixture contains kDNA (a network of interlocked DNA minicircles), purified human topoisomerase II, and the test compound at various concentrations in an appropriate assay buffer.

  • Incubation: The reaction is incubated at 37°C for 30 minutes to allow for the decatenation of kDNA by topoisomerase II.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis.

  • Visualization: The DNA bands are visualized by staining with ethidium bromide. In the absence of an inhibitor, topoisomerase II will decatenate the kDNA into minicircles that migrate into the gel. In the presence of an effective inhibitor, the kDNA network will remain catenated and will not enter the gel.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay cluster_topo_inhibition Topoisomerase II Inhibition Assay A1 Seed Cancer Cells A2 Treat with Isotetracenones A1->A2 A3 MTT Assay A2->A3 A4 Measure Absorbance A3->A4 A5 Calculate IC50 A4->A5 B1 Incubate kDNA, Topo II, and Isotetracenone B2 Stop Reaction B1->B2 B3 Agarose Gel Electrophoresis B2->B3 B4 Visualize DNA B3->B4 B5 Assess Inhibition B4->B5

Experimental Workflow Diagram

Conclusion

This comparative guide provides valuable insights into the anti-tumor properties of this compound and other isotetracenone antibiotics. The presented data highlights their potential as potent cytotoxic agents, with a well-defined mechanism of action involving topoisomerase II inhibition. The detailed experimental protocols offer a foundation for researchers to conduct further investigations and comparative studies in the pursuit of novel cancer therapeutics.

References

Validating the Target of Kerriamycin C: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Kerriamycin C, a member of the anthraquinone class of antibiotics, holds therapeutic promise, yet its precise molecular target remains a subject of investigation. This guide provides a comparative analysis of genetic approaches for validating the potential targets of this compound, drawing insights from studies on its close analog, Kerriamycin B, and the related antibiotic, Kirromycin. We will explore two distinct potential targets: the SUMOylation pathway and the bacterial elongation factor Tu (EF-Tu) , offering a framework for researchers to design and interpret target validation studies.

Potential Target 1: The SUMOylation Pathway

Recent studies have demonstrated that Kerriamycin B inhibits the Small Ubiquitin-like Modifier (SUMO) pathway, a critical post-translational modification system in eukaryotic cells.[1][2] This inhibition occurs through the targeting of the SUMO-activating enzyme (E1), a heterodimer of SAE1 and SAE2, thereby preventing the initial step of the SUMOylation cascade.[1] Given the structural similarity, it is plausible that this compound may share this mechanism of action.

Genetic methods offer a powerful means to validate the components of the SUMOylation pathway as the target of a small molecule inhibitor like this compound. The primary genetic approaches include CRISPR/Cas9-mediated gene knockout and RNA interference (RNAi) using short hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs).

Comparison of Genetic Approaches for SUMOylation Pathway Validation

Genetic Approach Principle Advantages Limitations Relevance to this compound Target Validation
CRISPR/Cas9 Knockout Permanent gene disruption at the DNA level, leading to a complete loss of protein function.High specificity and efficiency, resulting in a complete loss-of-function phenotype.[3]Potential for off-target effects and cellular compensation mechanisms. Irreversibility may not be ideal for studying essential genes.Essential for definitively determining if the loss of a specific SUMOylation pathway component (e.g., SAE1, SAE2, or Ubc9) phenocopies the effect of this compound treatment. Genome-scale CRISPR screens can identify genes that confer sensitivity or resistance to the compound.[4][5][6]
shRNA/siRNA Knockdown Transient silencing of gene expression at the mRNA level, leading to reduced protein levels.Reversible and titratable, allowing for the study of essential genes.[7] Pooled shRNA libraries are effective for large-scale screens.[8][9]Incomplete knockdown can lead to ambiguous results. Off-target effects are a known concern.[8]Useful for mimicking the partial inhibition of a target by a drug. An shRNA screen can identify components of the SUMOylation pathway whose knockdown sensitizes or confers resistance to this compound, providing strong evidence for on-target activity.[10][11]

Biochemical assays have provided quantitative data on the inhibitory activity of Kerriamycin B against the SUMOylation pathway.

Compound Assay Type Target IC50 Value Reference
Kerriamycin BIn vitro SUMOylation assayE1 Activating Enzyme (SAE1/SAE2)11.7 µM[1][12]

This data provides a benchmark for comparing the potency of this compound and for designing genetic experiments. For instance, a genetic knockdown of SAE1 or SAE2 would be expected to produce a cellular phenotype comparable to treatment with Kerriamycin B or C at concentrations around their IC50 values.

SUMOylation_Pathway SUMO_pre SUMO precursor SENP SENP SUMO_pre->SENP Processing SUMO_mature Mature SUMO SENP->SUMO_mature E1 E1 (SAE1/SAE2) SUMO_mature->E1 ATP-dependent activation E2 E2 (Ubc9) E1->E2 Conjugation E3 E3 Ligase E2->E3 Target Target Protein E3->Target Ligation SUMO_Target SUMOylated Target Target->SUMO_Target SUMOylation Kerriamycin Kerriamycin B/C Kerriamycin->E1 Inhibition

Caption: The SUMOylation pathway and the inhibitory point of Kerriamycin B/C.

Genetic_Validation_Workflow cluster_crispr CRISPR/Cas9 Knockout cluster_shrna shRNA Knockdown crispr_lib sgRNA Library (targeting SUMO pathway genes) transduction_c Lentiviral Transduction crispr_lib->transduction_c selection_c Cell Selection transduction_c->selection_c treatment_c This compound Treatment selection_c->treatment_c ngs_c Next-Generation Sequencing treatment_c->ngs_c hit_id_c Hit Identification ngs_c->hit_id_c shrna_lib shRNA Library (targeting SUMO pathway genes) transduction_s Lentiviral Transduction shrna_lib->transduction_s selection_s Cell Selection transduction_s->selection_s treatment_s This compound Treatment selection_s->treatment_s ngs_s Next-Generation Sequencing treatment_s->ngs_s hit_id_s Hit Identification ngs_s->hit_id_s

Caption: Experimental workflows for CRISPR and shRNA screens.

Potential Target 2: Bacterial Elongation Factor Tu (EF-Tu)

An alternative hypothesis for the target of this compound is the bacterial elongation factor Tu (EF-Tu), a highly conserved GTPase that plays a crucial role in protein synthesis. This hypothesis is based on the well-established mechanism of action of Kirromycin, a structurally related antibiotic that binds to EF-Tu and stalls the ribosome, leading to the inhibition of protein synthesis.[13][14][15]

Validating EF-Tu as the target of this compound in bacteria would involve demonstrating that genetic alterations in the tuf genes (encoding EF-Tu) affect the susceptibility of bacteria to the compound.

Comparison of Genetic Approaches for EF-Tu Validation

Genetic Approach Principle Advantages Limitations Relevance to this compound Target Validation
Gene Knockout/Knockdown In bacteria, complete knockout of essential genes like tuf is often lethal. Conditional knockdown systems (e.g., CRISPRi or antisense RNA) are more suitable.Directly tests the essentiality of the target in the presence of the compound.Technically challenging for essential genes. Compensatory mechanisms can arise.A conditional knockdown of EF-Tu would be expected to increase the susceptibility of bacteria to sub-lethal concentrations of this compound, providing strong evidence of on-target activity.
Overexpression of EF-Tu Increasing the cellular concentration of the target protein.Can lead to increased resistance to the compound if it acts via target inhibition.High levels of protein expression can be toxic or lead to artifacts.If this compound targets EF-Tu, overexpression of EF-Tu should confer resistance to the antibiotic. This is a classic method for target validation.
Site-directed Mutagenesis Introducing specific mutations in the tuf gene.Can identify the specific binding site of the compound. Mutations that confer resistance provide definitive proof of the target.Requires structural information or educated guesses about the binding site.Identification of mutations in EF-Tu that confer resistance to this compound would be the gold standard for target validation.
Compound Method Observation Reference
KirromycinIn vitro protein synthesis assayInhibition of polypeptide chain elongation[13]
KirromycinX-ray crystallographyBinding to a specific pocket on EF-Tu[16]

This information provides a strong rationale for investigating EF-Tu as a potential target for this compound.

Protein_Synthesis_Inhibition EFTu_GTP EF-Tu-GTP Ternary_Complex Ternary Complex (EF-Tu-GTP-aa-tRNA) EFTu_GTP->Ternary_Complex aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex Ribosome Ribosome Ternary_Complex->Ribosome Delivery to A-site Peptide Polypeptide Chain Ribosome->Peptide Peptide bond formation & Translocation Kirromycin Kirromycin/ This compound Kirromycin->EFTu_GTP Inhibition of dissociation

Caption: Inhibition of bacterial protein synthesis by targeting EF-Tu.

EFTu_Validation_Workflow cluster_knockdown Conditional Knockdown cluster_overexpression Overexpression crispri CRISPRi system targeting tuf gene induction Induce tuf knockdown crispri->induction mic_test MIC determination with this compound induction->mic_test plasmid Plasmid with tuf gene transformation Bacterial Transformation plasmid->transformation mic_test2 MIC determination with this compound transformation->mic_test2

Caption: Workflows for EF-Tu target validation in bacteria.

Experimental Protocols

Detailed protocols for the key experiments mentioned above are provided to guide researchers in their target validation studies.

Protocol 1: CRISPR/Cas9-Based Genome-Wide Screen for SUMOylation Pathway Validation

Objective: To identify genes in the SUMOylation pathway that, when knocked out, alter cellular sensitivity to this compound.

Methodology:

  • Library and Cell Line: Utilize a genome-wide lentiviral sgRNA library (e.g., GeCKO v2) and a cancer cell line known to be sensitive to this compound.

  • Lentivirus Production: Package the sgRNA library into lentiviral particles in HEK293T cells.

  • Transduction: Transduce the target cancer cell line with the lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure one sgRNA per cell.

  • Selection: Select for transduced cells using puromycin.

  • Treatment: Treat the cell population with a sub-lethal concentration of this compound for a specified period (e.g., 14 days). A parallel culture is treated with vehicle (DMSO) as a control.

  • Genomic DNA Extraction and Sequencing: Isolate genomic DNA from both treated and control populations. Amplify the sgRNA sequences by PCR and perform next-generation sequencing (NGS).

  • Data Analysis: Analyze the sequencing data to identify sgRNAs that are enriched or depleted in the this compound-treated population compared to the control. Genes targeted by multiple enriched or depleted sgRNAs are considered high-confidence hits.

Protocol 2: shRNA-Based Screen for SUMOylation Pathway Validation

Objective: To identify genes in the SUMOylation pathway whose knockdown affects sensitivity to this compound.

Methodology:

  • Library and Cell Line: Use a pooled lentiviral shRNA library targeting the human genome or a focused library for ubiquitin-like pathways.

  • Lentivirus Production and Transduction: Follow the same procedures as for the CRISPR screen.

  • Selection and Treatment: Select transduced cells and treat with this compound as described above.

  • Genomic DNA Extraction and Sequencing: Isolate genomic DNA, amplify the shRNA sequences, and perform NGS.

  • Data Analysis: Identify shRNAs that are enriched or depleted in the drug-treated population.

Protocol 3: Validation of EF-Tu as a Target in Bacteria

Objective: To determine if alterations in EF-Tu expression or sequence affect bacterial susceptibility to this compound.

Methodology:

  • Conditional Knockdown (CRISPRi):

    • Construct a plasmid expressing a catalytically dead Cas9 (dCas9) and an sgRNA targeting the promoter of the tuf gene.

    • Introduce the plasmid into the target bacterium (e.g., Staphylococcus aureus).

    • Induce the expression of dCas9 and the sgRNA.

    • Determine the minimum inhibitory concentration (MIC) of this compound in the knockdown strain compared to a control strain. A lower MIC in the knockdown strain suggests EF-Tu is the target.

  • Overexpression:

    • Clone the tuf gene into an inducible expression vector.

    • Transform the vector into the target bacterium.

    • Induce overexpression of EF-Tu.

    • Determine the MIC of this compound. An increased MIC in the overexpression strain would support EF-Tu as the target.

  • Generation of Resistant Mutants:

    • Plate a high density of the target bacteria on agar containing a lethal concentration of this compound.

    • Isolate and culture any resistant colonies that appear.

    • Sequence the tuf genes from the resistant mutants to identify any mutations.

Conclusion

Validating the molecular target of a novel compound like this compound is a critical step in its development as a therapeutic agent. This guide has presented a comparative framework for utilizing genetic approaches to investigate two plausible targets: the SUMOylation pathway and the bacterial elongation factor Tu. By employing rigorous genetic validation techniques such as CRISPR/Cas9 and shRNA screens, researchers can gain definitive insights into the mechanism of action of this compound, paving the way for its optimization and clinical application. The provided experimental protocols and data comparisons serve as a valuable resource for designing and executing these crucial validation studies.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Kerriamycin C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Kerriamycin C, a potent anthracycline antibiotic. Adherence to these protocols is critical to protect laboratory personnel and the environment from potential harm.

This compound and its related compounds, such as Kerriamycin A and B, are derived from Streptomyces violaceolatus and exhibit significant biological activity.[1] Due to their potent nature, they should be handled as hazardous chemical waste.

Hazard Identification and Safety Precautions

Key Hazard Information (based on related compounds):

Hazard StatementPrecautionary Statement
May cause genetic defects.Obtain special instructions before use.[3]
May cause cancer.Do not handle until all safety precautions have been read and understood.[3]
May damage fertility or the unborn child.[3][5]Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
Harmful if swallowed, in contact with skin, or if inhaled.[6]IF exposed or concerned: Get medical advice/attention.[3][5]
Causes skin and serious eye irritation.[5]In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes.[3][4]
Hazardous to the aquatic environment.[5]Avoid release to the environment.[5]

Step-by-Step Disposal Procedures

All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.[2] This includes unused stock solutions, treated cell culture media, contaminated labware (e.g., pipette tips, tubes, flasks), and personal protective equipment.

1. Waste Segregation and Collection:

  • Solid Waste: All solid waste, including contaminated gloves, wipes, and plasticware, should be collected in a designated, clearly labeled hazardous waste container lined with a biohazard bag.[2][7]

  • Liquid Waste: Unused stock solutions and contaminated media should be collected in a separate, sealed, and clearly labeled hazardous waste container.[8] Do not dispose of liquid waste containing antibiotics down the drain.[8][9]

  • Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated sharps container labeled as "Hazardous Waste" or "Chemotherapeutic Waste".[2]

2. Spill Management:

  • In case of a spill, immediately alert others in the vicinity.

  • For powdered spills, gently cover with wet paper towels to avoid aerosolization.[2]

  • Clean the spill area from the outside in, using a suitable decontaminating solution (e.g., soap and water).[2]

  • All cleanup materials must be disposed of as hazardous waste.[2]

3. Final Disposal:

  • All hazardous waste containers must be sealed and stored in a designated, secure area until they can be collected by a licensed hazardous waste disposal service.[3]

  • Ensure all waste containers are properly labeled with the contents, date, and responsible party.

Experimental Workflow for Disposal

Caption: Workflow for the safe disposal of this compound.

Decontamination of Labware

For non-disposable labware, decontamination can be achieved by soaking in a 10% bleach solution, followed by thorough rinsing with water. However, given the hazardous nature of this compound, using disposable labware is highly recommended to minimize the risk of exposure.

By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental responsibility. Always consult your institution's specific guidelines for hazardous waste disposal.[8][10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kerriamycin C
Reactant of Route 2
Kerriamycin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.